(Rac)-Moxifloxacin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861404 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354812-41-2 | |
| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354812-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxifloxacin [Non-stereospecific] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354812412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (Rac)-Moxifloxacin
This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Synthesis of (Rac)-Moxifloxacin
The synthesis of racemic Moxifloxacin primarily involves the condensation of a quinolone carboxylic acid derivative with a racemic bicyclic amine. The most common synthetic route utilizes 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (±)-cis-2,8-diazabicyclo[4.3.0]nonane.
Synthetic Pathway
The overall synthetic scheme involves a nucleophilic aromatic substitution reaction where the C-7 fluorine atom of the quinolone core is displaced by the secondary amine of the bicyclic system.
Experimental Protocol for Synthesis
This protocol describes a common method for the synthesis of this compound.
Materials:
-
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
-
(±)-cis-2,8-diazabicyclo[4.3.0]nonane
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
In a reaction vessel, combine 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (1 equivalent) and (±)-cis-2,8-diazabicyclo[4.3.0]nonane (1.1 equivalents) in dimethyl sulfoxide.[1]
-
Heat the reaction mixture to a temperature between 65-70°C.[1]
-
Stir the reaction for 6-8 hours, monitoring the progress by High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, cool the reaction mixture to room temperature (25-30°C).[1]
-
Add water to the mixture and continue stirring for approximately 2 hours to precipitate the product.[1]
-
Collect the solid product by filtration.
-
Wash the collected solid with water and dry it under a vacuum at an elevated temperature (e.g., 75°C) to yield this compound.[1]
Characterization of this compound
The characterization of the synthesized this compound is crucial to confirm its identity, purity, and stability. This involves a combination of chromatographic and spectroscopic techniques.
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
References
A Deep Dive into the Physicochemical Properties of Moxifloxacin Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of moxifloxacin and its stereoisomers. Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is the pure (S,S)-enantiomer and is known for its broad-spectrum antibacterial activity.[1][2] The presence of two chiral centers in its structure gives rise to four possible stereoisomers: the (S,S)-enantiomer (moxifloxacin), the (R,R)-enantiomer, and the (R,S)- and (S,R)-diastereomers.[1][3] Understanding the distinct physicochemical properties of these isomers is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety.
The bactericidal action of moxifloxacin stems from the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5] These enzymes are essential for DNA replication, repair, and recombination. The stereochemistry of the moxifloxacin molecule is believed to play a significant role in its interaction with these target enzymes.
Physicochemical Data Summary
While extensive data is available for the active (S,S)-enantiomer (moxifloxacin), there is a notable lack of publicly available, direct experimental comparisons of the physicochemical properties of all four stereoisomers. The following tables summarize the known quantitative data for moxifloxacin hydrochloride, the commercially available form of the (S,S)-enantiomer.
Table 1: General Physicochemical Properties of Moxifloxacin Hydrochloride ((S,S)-enantiomer)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄FN₃O₄ · HCl | [6] |
| Molecular Weight | 437.89 g/mol | [6] |
| pKa₁ (Carboxylic Acid) | 6.2 - 6.4 | [7][8] |
| pKa₂ (Piperidine Nitrogen) | 9.14 - 9.5 | [7][8] |
| LogP (Octanol/Water) | -0.51 to 0.6 | [6][7] |
| Melting Point | Varies with crystalline form | [9] |
Table 2: Solubility of Moxifloxacin Hydrochloride ((S,S)-enantiomer) in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [8] |
| 0.1 N NaOH | Soluble | [8] |
| Methanol | Sparingly soluble | [8] |
| 0.1 N HCl | Slightly soluble | [8] |
| Dimethylformamide | Slightly soluble | [8] |
| Ethanol | Slightly soluble | [8] |
| Methylene Chloride | Practically insoluble | [8] |
| Acetone | Practically insoluble | [8] |
| Ethyl Acetate | Practically insoluble | [8] |
| Toluene | Practically insoluble | [8] |
Stereoselective Biological Activity
The interaction of moxifloxacin with its target is a complex process. The crystal structure of moxifloxacin in a complex with Acinetobacter baumannii topoisomerase IV and DNA reveals that the drug intercalates into the DNA at the site of cleavage.[11] It forms a stable ternary complex through interactions with both the enzyme and the DNA, preventing the re-ligation of the DNA strands and leading to bacterial cell death.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constants (pKa) of a substance in a given solvent system.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the moxifloxacin isomer of known concentration (e.g., 1 mM) in a suitable solvent, typically purified water or a co-solvent system if solubility is low.[12]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[12]
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[12]
-
Place a known volume of the moxifloxacin isomer solution into a temperature-controlled vessel and add the background electrolyte.
-
If determining the pKa of the acidic function, titrate the solution with the standardized strong base. If determining the pKa of the basic function, first acidify the solution with the strong acid and then titrate with the strong base.[12]
-
Add the titrant in small, precise increments and record the pH value after each addition, ensuring the reading has stabilized.[12]
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve (the inflection point).[12]
-
Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation:
-
Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[4]
-
Ensure the analytical method for quantifying the concentration of the moxifloxacin isomer is validated for accuracy, precision, and linearity.
-
-
Equilibration:
-
Add an excess amount of the solid moxifloxacin isomer to a flask containing a known volume of the buffer solution. The excess solid is crucial to ensure saturation.[13]
-
Seal the flasks and place them in a constant temperature shaker bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This can be achieved by filtration (using a filter that does not adsorb the compound) or centrifugation.[14]
-
Dilute the sample if necessary and analyze the concentration of the dissolved moxifloxacin isomer using the validated analytical method (e.g., HPLC-UV).
-
-
Data Reporting:
-
The solubility is reported as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L) at a specific pH and temperature.
-
Visualizations
Logical Workflow for Physicochemical Property Determination
Caption: Workflow for the characterization of moxifloxacin enantiomers.
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Caption: Inhibition of bacterial topoisomerases by moxifloxacin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. bluelakepharmapi.com [bluelakepharmapi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Correlating Minimum Inhibitory Concentrations of ofloxacin and moxifloxacin with gyrA mutations using the Genotype MTBDRsl Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA gyrase by optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
An In-depth Technical Guide to the Stereoisomerism and Chirality of Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent renowned for its broad-spectrum activity against a wide range of bacterial pathogens. A key aspect of its molecular characterization and therapeutic efficacy lies in its stereochemistry. The moxifloxacin molecule possesses two chiral centers, giving rise to four possible stereoisomers. The commercially available and biologically active form is the (S,S)-enantiomer. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of moxifloxacin, including its chemical structure, the properties of its stereoisomers, methods for its stereoselective synthesis, and detailed protocols for chiral separation and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, analysis, and application of moxifloxacin.
The Stereochemical Landscape of Moxifloxacin
Moxifloxacin's chemical structure, 1-cyclopropyl-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, contains two stereocenters within the octahydropyrrolo[3,4-b]pyridine side chain.[1] This results in the potential for four distinct stereoisomers:
-
(S,S)-Moxifloxacin: The therapeutically active enantiomer.
-
(R,R)-Moxifloxacin: The enantiomer of the active drug.
-
(R,S)-Moxifloxacin: A diastereomer.
-
(S,R)-Moxifloxacin: A diastereomer.
The specific spatial arrangement of the substituents at these chiral centers is crucial for the molecule's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.
Physicochemical and Pharmacological Properties of Moxifloxacin Stereoisomers
While comprehensive, directly comparative data for all four stereoisomers is limited in publicly available literature, the following tables summarize the known properties of moxifloxacin, which primarily refer to the active (S,S)-enantiomer, and its (R,R)-enantiomer where noted.
Physicochemical Properties
| Property | (S,S)-Moxifloxacin | (R,R)-Moxifloxacin | Diastereomers (R,S & S,R) |
| Molecular Formula | C₂₁H₂₄FN₃O₄ | C₂₁H₂₄FN₃O₄ | C₂₁H₂₄FN₃O₄ |
| Molecular Weight | 401.43 g/mol | 401.43 g/mol | 401.43 g/mol |
| IUPAC Name | 7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | 7-[(4aR,7aR)-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | Data not available |
| Calculated LogP | 0.6 | 0.6 | Data not available |
| Aqueous Solubility | 0.168 mg/mL | Data not available | Data not available |
| pKa (strongest acidic) | 5.69 | Data not available | Data not available |
| pKa (strongest basic) | 9.42 | Data not available | Data not available |
Data for (S,S)-Moxifloxacin sourced from PubChem and DrugBank.
Pharmacological and Toxicological Properties
The antibacterial activity of moxifloxacin is primarily attributed to the (S,S)-enantiomer. The other stereoisomers are considered impurities and are expected to have significantly lower or no antibacterial activity.
| Parameter | (S,S)-Moxifloxacin | (R,R)-Moxifloxacin & Diastereomers |
| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV. | Expected to have significantly lower or no inhibitory activity. |
| Antibacterial Spectrum | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Largely inactive. |
| MIC₉₀ (Streptococcus pneumoniae) | ≤0.25 mg/L[2] | Data not available |
| MIC₉₀ (Staphylococcus aureus, quinolone-susceptible) | 0.06 mg/L[3] | Data not available |
| IC₅₀ (E. coli DNA Gyrase) | Lower than ciprofloxacin, norfloxacin, and sparfloxacin.[4] | Data not available |
| IC₅₀ (E. coli Topoisomerase IV) | Lower than ciprofloxacin, norfloxacin, and sparfloxacin.[4] | Data not available |
| Oral LD₅₀ (Rat) | 1320 mg/kg (for the racemate or S,S form) | Data not available |
| Oral LD₅₀ (Monkey) | 1500 mg/kg (for the racemate or S,S form) | Data not available |
Stereoselective Synthesis of (S,S)-Moxifloxacin
The synthesis of the enantiomerically pure (S,S)-moxifloxacin relies on the stereoselective synthesis of its key chiral intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane. Several synthetic strategies have been developed to achieve high enantiomeric purity.[5][6]
Logical Workflow for Stereoselective Synthesis
The following diagram illustrates a generalized workflow for the stereoselective synthesis of the key chiral intermediate of moxifloxacin.
Caption: Stereoselective synthesis of the key moxifloxacin intermediate.
Experimental Protocols for Chiral Separation
The separation and quantification of moxifloxacin's stereoisomers are crucial for quality control and regulatory purposes. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.
Chiral HPLC Method for Enantiomeric Purity
This protocol describes a method for the determination of the (R,R)-enantiomer in moxifloxacin hydrochloride drug substance.
5.1.1 Instrumentation and Materials
-
High-Performance Liquid Chromatograph with UV detector.
-
Chiral stationary phase column (e.g., cellulose- or amylose-based).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Moxifloxacin hydrochloride reference standard and sample.
-
(R,R)-moxifloxacin reference standard.
-
HPLC grade solvents.
5.1.2 Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-hexane : isopropanol : diethylamine : acetic acid (85:15:0.2:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 293 nm |
| Injection Volume | 10 µL |
5.1.3 Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the (R,R)-moxifloxacin reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the moxifloxacin hydrochloride sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
System Suitability Solution: A mixture of (S,S)-moxifloxacin and (R,R)-moxifloxacin to demonstrate resolution.
5.1.4 Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution and verify that the resolution between the (S,S) and (R,R) peaks is adequate (typically > 2.0).
-
Inject the standard solution and record the peak area.
-
Inject the sample solution and record the peak areas for both the main peak ((S,S)-moxifloxacin) and any impurity peak corresponding to the (R,R)-enantiomer.
-
Calculate the percentage of the (R,R)-enantiomer in the sample.
Capillary Electrophoresis Method for Stereoisomer Separation
This protocol is suitable for the separation of all four stereoisomers of moxifloxacin.[1][7]
5.2.1 Instrumentation and Materials
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
-
Power supply.
-
Moxifloxacin hydrochloride reference standard and sample.
-
Reference standards for the other stereoisomers (if available).
-
Reagents for buffer preparation (e.g., triethylamine, phosphoric acid, highly-sulfated gamma-cyclodextrin, acetonitrile).
5.2.2 Electrophoretic Conditions
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d. x 40 cm total length |
| Background Electrolyte | 12.5 mM Triethylamine phosphate buffer (pH 2.5) containing 5% highly-sulfated gamma-cyclodextrin and 6% acetonitrile |
| Applied Voltage | -13 kV |
| Temperature | 20 °C |
| Detection Wavelength | 295 nm |
| Injection | Hydrodynamic injection |
5.2.3 Sample Preparation
-
Buffer Preparation: Prepare the background electrolyte as specified above.
-
Sample Solution: Dissolve the moxifloxacin hydrochloride sample in the background electrolyte to a suitable concentration (e.g., 0.5 mg/mL).
5.2.4 Procedure
-
Condition the new capillary by flushing with 1 N NaOH, followed by water, and then the background electrolyte.
-
Equilibrate the capillary with the background electrolyte by applying the running voltage until the current is stable.
-
Inject the sample solution.
-
Apply the separation voltage and record the electropherogram.
-
Identify the peaks corresponding to the different stereoisomers based on their migration times (requires reference standards or a well-characterized sample).
Mechanism of Action and Stereoselectivity
Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination. The (S,S)-enantiomer of moxifloxacin has the correct three-dimensional conformation to bind effectively to the enzyme-DNA complex, thereby stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death. The other stereoisomers do not fit as precisely into the binding pocket, leading to a significant loss of antibacterial activity.
Logical Workflow for Chiral Analysis
The following diagram outlines the logical workflow for the chiral analysis of a moxifloxacin sample.
Caption: A logical workflow for the chiral analysis of moxifloxacin.
Conclusion
The stereochemistry of moxifloxacin is a fundamental aspect of its pharmacology and is of paramount importance in its development and quality control. The therapeutic efficacy of this potent antibiotic is almost exclusively due to the (S,S)-enantiomer. A thorough understanding of its stereoisomers, coupled with robust methods for stereoselective synthesis and chiral analysis, is essential for ensuring the safety and efficacy of moxifloxacin-containing drug products. This technical guide provides a detailed overview of these critical aspects to support the work of researchers and professionals in the pharmaceutical sciences.
References
- 1. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of (Rac)-Moxifloxacin
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent characterized by an 8-methoxy group, which enhances its activity against Gram-positive bacteria while maintaining potent activity against Gram-negative organisms.[1][2] This guide provides a comprehensive overview of the in vitro antibacterial spectrum of racemic Moxifloxacin, detailing its mechanism of action, quantitative susceptibility data against a broad range of clinically relevant bacteria, and the standardized experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Mechanism of Action
Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3][6]
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication and transcription.[3] Moxifloxacin targets the A subunit of DNA gyrase.[3]
-
Topoisomerase IV: This enzyme is key in the partitioning of chromosomal DNA into daughter cells during bacterial cell division.[5]
By binding to and stabilizing the enzyme-DNA complex, Moxifloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3][7] This irreversible damage to the bacterial chromosome triggers a cascade of events culminating in rapid cell death.[6]
Caption: Moxifloxacin's mechanism of action targeting bacterial topoisomerases.
Data Presentation: In Vitro Antibacterial Spectrum
The following tables summarize the in vitro activity of Moxifloxacin against a wide array of bacterial isolates. Data are presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, expressed in mg/L.
Table 1: Gram-Positive Aerobes
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | 0.06 | [8][9] |
| Staphylococcus aureus (Quinolone-susceptible) | - | 0.06 | [8] |
| Staphylococcus epidermidis (Quinolone-susceptible) | - | 0.06 | [8] |
| Streptococcus pneumoniae (Penicillin-susceptible) | 0.12 | 0.25 | [8][10][11] |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.12 | 0.25 | [10][12] |
| Streptococcus pyogenes | 0.12 | 0.12 | [8] |
| Streptococcus agalactiae | 0.12 | 0.12 | [8] |
| Enterococcus faecalis | >2 | >2 | [8] |
| Listeria monocytogenes | 0.5 | 0.5 | [8][9] |
| Corynebacterium jekeium | - | 2 | [8] |
Table 2: Gram-Negative Aerobes
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Haemophilus influenzae | ≤0.06 | 0.06 | [12] |
| Moraxella catarrhalis | ≤0.125 | 0.25 | [10] |
| Escherichia coli | 0.06 | 0.5 | [13] |
| Klebsiella pneumoniae | 0.12 | 0.5 | [12] |
| Enterobacter cloacae | 0.25 | 2 | [14] |
| Pseudomonas aeruginosa | 4 | >8 | [14][15] |
| Stenotrophomonas maltophilia | - | - | [14][15] |
| Acinetobacter lwoffii | - | - | [5] |
Table 3: Anaerobic Bacteria
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Bacteroides fragilis | 0.5 | 8 | [16][17] |
| Bacteroides thetaiotaomicron | 1 | 8 | [16] |
| Clostridium perfringens | 0.25 | 0.5 | [18] |
| Clostridium difficile | - | >2 | [8] |
| Gram-positive anaerobic cocci (GPAC) | 0.25 | 1 | [18] |
| Bifidobacterium bivius | - | 2 | [8] |
Table 4: Atypical Bacteria
| Bacterial Species | MIC₉₀ (mg/L) | Reference(s) |
| Mycoplasma pneumoniae | <1.0 | [10] |
| Chlamydia pneumoniae | <1.0 | [10] |
| Legionella pneumophila | <1.0 | [10] |
Experimental Protocols
The determination of Moxifloxacin's in vitro activity is primarily conducted using standardized dilution methods as recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid growth medium.[19][20]
1. Inoculum Preparation:
-
Bacterial colonies are selected from an overnight culture on a non-selective agar plate.
-
A suspension is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]
2. Antibiotic Dilution:
-
A stock solution of Moxifloxacin is prepared.
-
Serial two-fold dilutions of the antibiotic are made in Mueller-Hinton broth directly in a 96-well microtiter plate to achieve a range of desired concentrations.[19][21]
3. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well containing the antibiotic dilutions.
-
Control wells are included: a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).[19]
-
The plate is incubated under appropriate atmospheric conditions (e.g., ambient air, CO₂-enriched) at 35-37°C for 18-24 hours.[20]
4. MIC Determination:
-
Following incubation, the plate is visually inspected or read with a plate reader.
-
The MIC is defined as the lowest concentration of Moxifloxacin that completely inhibits visible bacterial growth (i.e., the first clear well).[19][20]
Caption: Standard workflow for the Broth Microdilution MIC test.
Agar Dilution Method
This reference method involves incorporating the antibiotic directly into the agar medium.[20][22]
1. Plate Preparation:
-
A stock solution of Moxifloxacin is prepared.
-
Serial two-fold dilutions of the antibiotic are prepared and added to molten Mueller-Hinton agar (or other appropriate agar like Brucella blood agar for anaerobes).[23]
-
The agar-antibiotic mixtures are poured into sterile Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
2. Inoculum Preparation:
-
A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
This is typically diluted 1:10, and a multipoint inoculator is used to deliver a final inoculum of 10⁴ CFU per spot onto the agar surface.[22][24][25]
3. Inoculation and Incubation:
-
The prepared inoculum spots are applied to the surface of each antibiotic-containing plate and the growth control plate.
-
Plates are allowed to dry before being inverted for incubation.
-
Incubation occurs at 35-37°C for 18-24 hours (up to 48 hours for anaerobes) under appropriate atmospheric conditions.[23][24]
4. MIC Determination:
-
The MIC is the lowest concentration of Moxifloxacin that prevents the visible growth of the organism on the agar plate.[22] Any growth, including a single colony or a faint haze, is considered positive.
Caption: Standard workflow for the Agar Dilution MIC test.
References
- 1. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 4. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 8. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Moxifloxacin, a new antibiotic designed to treat community-acquired respiratory tract infections: a review of microbiologic and pharmacokinetic-pharmacodynamic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In-vitro activity of moxifloxacin against fluoroquinolone-resistant strains of aerobic gram-negative bacilli and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Pharmacodynamics of Moxifloxacin against Anaerobes Studied in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. cmdr.ubc.ca [cmdr.ubc.ca]
- 23. In Vitro Activities of Moxifloxacin against 900 Aerobic and Anaerobic Surgical Isolates from Patients with Intra-Abdominal and Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. academic.oup.com [academic.oup.com]
The Synthesis of Moxifloxacin Hydrochloride: A Technical Guide
An In-depth Examination of the Synthetic Pathways and Key Intermediates for the Production of a Leading Fluoroquinolone Antibiotic
Moxifloxacin hydrochloride, a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its complex molecular structure necessitates a multi-step synthesis, the efficiency and purity of which are critical for its pharmaceutical application. This technical guide provides a detailed overview of the prevalent synthetic routes for moxifloxacin hydrochloride and its crucial intermediates, tailored for researchers, scientists, and drug development professionals.
Core Synthetic Strategy
The most common industrial synthesis of moxifloxacin involves the condensation of a functionalized quinolone core with a chiral bicyclic amine side chain. The key starting materials are typically a 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid derivative and (S,S)-2,8-diazabicyclo[4.3.0]nonane. Variations in the synthetic approach often focus on improving the yield, purity, and cost-effectiveness of these key steps.
A significant advancement in the synthesis involves the use of a borate complex of the quinolone core, which has been shown to improve reaction yields and reduce the formation of impurities.[1][2][3] This guide will detail both the traditional and the improved borate-based methods.
Synthesis of the Quinolone Core
The quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester, is a commercially available intermediate.[3][4] The synthesis of this core is a complex process in itself, but for the purpose of this guide, we will begin with this readily accessible precursor.
Synthesis of the Chiral Side Chain: (S,S)-2,8-diazabicyclo[4.3.0]nonane
The synthesis of the optically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane is a critical and challenging aspect of moxifloxacin production.[5] An efficient, five-step synthetic route has been established, which offers high yields and excellent optical purity.[5] This process involves a one-pot dehydration, N-acylation, and cyclization, followed by catalytic hydrogenation, resolution, racemization of the undesired enantiomer, and debenzylation.[5]
Moxifloxacin Synthesis: Key Methodologies
Two primary routes for the condensation of the quinolone core and the chiral side chain are prevalent: a direct condensation and a borate intermediate-mediated condensation.
Method 1: Direct Condensation
This method involves the direct reaction of the quinolone carboxylic acid or its ester with (S,S)-2,8-diazabicyclo[4.3.0]nonane in the presence of a base.[4] While straightforward, this approach can lead to the formation of positional isomers as impurities, which are difficult to separate.[1]
Method 2: Borate Intermediate Condensation
To circumvent the impurity issues associated with direct condensation, an improved process utilizing a borate complex of the quinolone core has been developed.[1][2][3] This method generally proceeds in higher yields and with greater purity.[1]
The overall synthetic pathway can be visualized as follows:
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of moxifloxacin hydrochloride, based on published patent literature.
Protocol 1: Preparation of the Borate Intermediate[6]
-
Heat propionic anhydride (200.0 g) to 80-85°C.
-
Add boric acid (30.0 g) at a temperature range of 80-90°C and reflux for 2 hours.
-
Cool the mixture to 70°C and add ethyl-1-cyclopropyl-6-7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate (100 g) under stirring.
-
Raise the reaction mass temperature to 100°C and maintain for 4 hours.
-
After completion of the reaction, cool the mass to 0°C and slowly add purified water (1000.0 ml) at 0°C.
-
Maintain the mixture for 1 hour at 0-5°C.
-
Filter the product, wash with water (400.0 ml), and dry at 45-50°C.
Protocol 2: Condensation of Borate Intermediate with Chiral Amine[6]
-
Suspend 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O3,O4 bis(propyloxy-O)borate (100.0 g) in acetonitrile (445.0 ml).
-
Add (S,S)-2,8-diazabicyclo(4.3.0)nonane (29.0 g) diluted with 50.0 ml acetonitrile.
-
Heat the contents to reflux temperature, optionally in the presence of triethylamine, and maintain for 2 hours.
-
Distill the reaction mass under vacuum to a residue.
-
Add diisopropyl ether (500.0 ml) and cool the contents to 25-30°C.
-
Filter the resulting product, wash with diisopropyl ether (50.0 ml), and dry at 45-50°C.
Protocol 3: Hydrolysis and Salt Formation[1]
-
The intermediate from the condensation step is subjected to hydrolysis to yield moxifloxacin base.
-
Stir moxifloxacin base (70.0 g) with methanol (350.0 ml) at 25-30°C.
-
Adjust the pH to 1.0 – 2.0 using methanolic hydrochloric acid.
-
Chill the contents to 0-5°C and stir for 1 hour at the same temperature.
-
Filter the solid and dry under vacuum at 85-90°C to yield moxifloxacin hydrochloride.
The workflow for a typical batch synthesis is illustrated below:
Quantitative Data Summary
The following tables summarize the quantitative data from various synthetic approaches reported in the literature.
Table 1: Comparison of Yields for Moxifloxacin Hydrochloride Synthesis
| Synthetic Route | Starting Material (Quinolone Core) | Molar Yield of Moxifloxacin HCl | Reference |
| Direct Condensation | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinic acid | 57-80% (dependent on amine equivalents) | [6] |
| Borate Intermediate (Acetic Anhydride) | Ethyl ester of quinolinic acid | ~62% (overall) | [3][4] |
| Borate Intermediate (Propionic Anhydride) | Ethyl ester of quinolinic acid | 77% (from moxifloxacin base) | [1] |
| "One Pot" Synthesis | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid borate diacetate | >80% | [6] |
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Solvent | Temperature (°C) | Duration | Reference |
| Borate Formation (Propionic) | Propionic anhydride, Boric acid, Quinolone ester | - | 80-100 | 6 hours | [7] |
| Condensation | Borate intermediate, (S,S)-amine | Acetonitrile | Reflux | 2 hours | [7] |
| Salt Formation | Moxifloxacin base, Methanolic HCl | Methanol | 0-30 | 1 hour | [1][2] |
Conclusion
The synthesis of moxifloxacin hydrochloride is a well-established yet continuously optimized process. The introduction of a borate intermediate has significantly improved the efficiency and purity of the final product by minimizing the formation of isomeric impurities. The synthesis of the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, remains a critical aspect of the overall process, with efficient multi-step procedures being developed to ensure high optical purity. This guide provides a comprehensive overview of the key synthetic strategies and experimental protocols, offering valuable insights for professionals in the field of pharmaceutical development and manufacturing. Further research may focus on the development of even more efficient, cost-effective, and environmentally friendly synthetic routes.
References
- 1. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same - Google Patents [patents.google.com]
- 4. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587 [data.epo.org]
- 7. Process for the synthesis of moxifloxacin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
The Antimicrobial Profile of Moxifloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antimicrobial activity of moxifloxacin, a fourth-generation fluoroquinolone. The document details its mechanism of action, spectrum of activity, pharmacokinetic and pharmacodynamic properties, and mechanisms of bacterial resistance. Detailed experimental protocols for key assays and quantitative data are presented to support research and development in the field of antimicrobial agents.
Mechanism of Action
Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for DNA replication, repair, and transcription.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[5] Moxifloxacin's dual-targeting mechanism contributes to its potent activity and a lower propensity for the development of resistance compared to earlier generation fluoroquinolones.[6] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[3][4]
Spectrum of Antimicrobial Activity
Moxifloxacin demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including atypical pathogens and some anaerobes.[1][7][8] This makes it effective in treating various infections, particularly community-acquired respiratory tract infections.[7][9]
Table 1: In Vitro Activity of Moxifloxacin Against Key Bacterial Pathogens (MIC₉₀)
| Bacterial Species | MIC₉₀ (µg/mL) | Reference |
| Gram-Positive Aerobes | ||
| Streptococcus pneumoniae | 0.25 | [1][10] |
| Staphylococcus aureus (methicillin-susceptible) | 0.06 | [1] |
| Streptococcus pyogenes | 0.12 | [1] |
| Streptococcus agalactiae | 0.12 | [1] |
| Enterococcus faecalis | >2 | [1] |
| Gram-Negative Aerobes | ||
| Haemophilus influenzae | 0.06 | [4] |
| Moraxella catarrhalis | 0.06 | [10] |
| Escherichia coli | 1.0 | [11] |
| Klebsiella pneumoniae | 1.0 | [11] |
| Pseudomonas aeruginosa | >4 | [12] |
Pharmacokinetics and Pharmacodynamics
Moxifloxacin exhibits favorable pharmacokinetic properties, including high oral bioavailability and a long elimination half-life, which allows for once-daily dosing.[7][13]
Table 2: Key Pharmacokinetic Parameters of Moxifloxacin (400 mg oral dose in healthy adults)
| Parameter | Value | Reference |
| Cₘₐₓ (Maximum Plasma Concentration) | 2.2 - 3.2 µg/mL | [7][8] |
| Tₘₐₓ (Time to Cₘₐₓ) | 0.5 - 4 hours | [14] |
| AUC₀₋₂₄ (Area Under the Curve) | 34 - 49.3 µg·h/mL | [7][8] |
| Bioavailability | ~86% | [14] |
| Protein Binding | ~40 - 48% | [14] |
| Volume of Distribution (Vd) | 1.8 - 2.0 L/kg | [14] |
| Elimination Half-life (t₁/₂) | ~12 hours | [15] |
| Clearance (CL) | ~0.1 L/h/kg | [8] |
The key pharmacodynamic indices that correlate with the clinical efficacy of moxifloxacin are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the MIC (Cₘₐₓ/MIC). An AUC/MIC ratio of >30-40 is generally considered predictive of a successful clinical outcome for infections caused by Streptococcus pneumoniae.
Mechanisms of Bacterial Resistance
Bacterial resistance to moxifloxacin can emerge through several mechanisms, with the most common being mutations in the target enzymes and active efflux of the drug.
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of moxifloxacin to its targets.[16]
-
Efflux Pumps: Overexpression of efflux pumps can actively transport moxifloxacin out of the bacterial cell, thereby reducing its intracellular concentration and efficacy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][17][18]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Moxifloxacin powder of known potency
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Moxifloxacin Stock Solution: Prepare a stock solution of moxifloxacin at a concentration of 10 times the highest concentration to be tested.
-
Serial Dilutions: Perform serial twofold dilutions of the moxifloxacin stock solution in CAMHB in the wells of a 96-well plate to achieve the desired final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the moxifloxacin dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of moxifloxacin that completely inhibits visible growth of the organism.[19]
Time-Kill Assay
This assay determines the rate of bacterial killing by an antimicrobial agent over time.
Materials:
-
CAMHB
-
Moxifloxacin solution at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Bacterial inoculum adjusted to a starting density of approximately 5 x 10⁵ CFU/mL[3]
-
Sterile test tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Agar plates for colony counting
-
Sterile saline or PBS for serial dilutions
Procedure:
-
Preparation: Dispense the appropriate volumes of CAMHB and moxifloxacin solutions into sterile tubes. Include a growth control tube without any antibiotic.
-
Inoculation: Add the prepared bacterial inoculum to each tube to achieve the target starting density.
-
Incubation: Incubate all tubes in a shaking incubator at 35°C ± 2°C.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.
-
Colony Counting: After incubation of the plates, count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each moxifloxacin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[20]
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the inhibitory effect of moxifloxacin on the enzymatic activity of DNA gyrase and topoisomerase IV.
5.3.1. DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP. The inhibition of this activity by moxifloxacin is assessed.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and ATP)
-
Moxifloxacin at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of moxifloxacin.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ value (the concentration of moxifloxacin that inhibits 50% of the enzyme activity) can be determined.[21][22]
5.3.2. Topoisomerase IV Decatenation Inhibition Assay
Principle: This assay measures the ability of topoisomerase IV to decatenate (unlink) catenated kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity by moxifloxacin is evaluated.
Materials:
-
Purified bacterial topoisomerase IV
-
Catenated kinetoplast DNA (kDNA)
-
Assay buffer (similar to the gyrase assay buffer)
-
Moxifloxacin at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Reaction Setup: Combine the assay buffer, kDNA, and different concentrations of moxifloxacin in a microcentrifuge tube.
-
Enzyme Addition: Start the reaction by adding purified topoisomerase IV.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction with a stop solution.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization and Analysis: Stain the gel and visualize the DNA. Inhibition of decatenation is indicated by the persistence of the high-molecular-weight catenated kDNA at the top of the gel, while the successful decatenation in the control lane will show faster-migrating minicircles. The IC₅₀ can be determined.[23][24]
References
- 1. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. iacld.com [iacld.com]
- 6. inhibitory concentrations mic90: Topics by Science.gov [science.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. files.logixsjournals.com [files.logixsjournals.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the clinical microbiology profile of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. Moxifloxacin Population Pharmacokinetics and Model-Based Comparison of Efficacy between Moxifloxacin and Ofloxacin in African Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. researchgate.net [researchgate.net]
- 21. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Chiral Separation of Moxifloxacin Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chiral separation of moxifloxacin enantiomers using High-Performance Liquid Chromatography (HPLC). Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers, making stereoisomeric separation crucial for ensuring its quality, efficacy, and safety. The methods detailed herein are indispensable for the pharmaceutical industry in monitoring the enantiomeric purity of moxifloxacin hydrochloride and its intermediates. Two primary HPLC-based methodologies are presented: a normal-phase approach utilizing a chiral stationary phase (CSP) and a reversed-phase method employing a chiral mobile phase additive. This guide offers comprehensive experimental procedures, tabulated data for straightforward comparison of methods, and visual workflows to facilitate seamless implementation in a laboratory setting.
Introduction
Moxifloxacin hydrochloride, the (S,S)-enantiomer, is the therapeutically active isomer. The presence of its corresponding (R,R)-enantiomer is considered an impurity and must be carefully controlled during the synthesis and in the final drug product. The existence of this enantiomeric impurity can pose a potential threat to clinical safety. Therefore, robust and reliable analytical methods for the chiral separation of moxifloxacin are essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation. This document outlines two effective HPLC methods for the enantioselective analysis of moxifloxacin.
Methods and Protocols
Two primary methods for the chiral separation of moxifloxacin enantiomers are detailed below:
-
Normal-Phase HPLC with a Chiral Stationary Phase (CSP) : This method utilizes a chiral column to directly separate the enantiomers.
-
Reversed-Phase HPLC with a Chiral Mobile Phase Additive : This technique involves the use of a standard achiral column where the separation is achieved by adding a chiral selector to the mobile phase, forming transient diastereomeric complexes with the enantiomers.
Method 1: Normal-Phase HPLC with Chiral Stationary Phase
This method is highly specific and provides reliable determination of the (R,R)-enantiomer in moxifloxacin hydrochloride intermediates.
Experimental Protocol
1. Materials and Reagents:
-
Moxifloxacin Hydrochloride Intermediate I ((S,S)-enantiomer) and its Enantiomer II ((R,R)-enantiomer) reference standards
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Chiral Column: DAICEL CHIRALPAK OD-H (250mm × 4.6mm, 5µm), packed with cellulose-tris(3,5-dimethylphenylcarbamate).[1][2]
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane: Isopropanol (85:15, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35°C[2]
-
Detection Wavelength: 295 nm[2]
-
Injection Volume: 20 µL[2]
-
Solvent for Sample Preparation: n-Hexane: Ethanol (20:80, v/v)[2]
4. Sample Preparation:
-
Test Solution: Accurately weigh about 10.33 mg of Moxifloxacin Hydrochloride Intermediate I, place it in a 10 mL volumetric flask, dissolve, and dilute to volume with the solvent to obtain a solution of approximately 1 mg/mL.[2]
-
Reference Solution: Accurately weigh an appropriate amount of Enantiomer II, dissolve in the mobile phase to prepare a reference solution of about 0.1 mg/mL.[2]
-
System Suitability Solution: Prepare a solution containing approximately 0.2 mg/mL each of Moxifloxacin Hydrochloride Intermediate I and Enantiomer II in the mobile phase.[2]
5. Data Analysis:
-
Record the chromatograms and determine the retention times for both enantiomers.
-
The separation between the two peaks should be adequate (a resolution of 1.9 has been reported).[2]
Quantitative Data Summary
| Parameter | Value |
| Chiral Column | DAICEL CHIRALPAK OD-H (250mm × 4.6mm, 5µm) |
| Mobile Phase | n-Hexane: Isopropanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 295 nm |
| Retention Time (Enantiomer II - R,R) | ~20.5 min |
| Retention Time (Intermediate I - S,S) | ~25.3 min |
| Resolution (Rs) | 1.9 |
Method 2: Reversed-Phase HPLC with Chiral Mobile Phase Additive
This ligand-exchange chromatography method utilizes an achiral column and a mobile phase containing a chiral selector to separate the enantiomers. It offers an alternative to dedicated chiral columns.
Experimental Protocol
1. Materials and Reagents:
-
Moxifloxacin Hydrochloride and its (R,R)-enantiomer reference standards
-
Copper (II) Sulfate Pentahydrate
-
L-Isoleucine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (for pH adjustment)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Achiral Column: C18, 150 × 4.6 mm, 3 µm particle size.[3][4]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of a chiral additive solution and an organic solvent. An optimized mobile phase consists of 0.01 M copper (II)-sulfate and L-isoleucine in water (pH adjusted to 3.5) and methanol (70:30, v/v).[3]
-
Flow Rate: 0.9 mL/min[4]
-
Column Temperature: 23°C[3]
-
Detection Wavelength: 293 nm[4]
-
Injection Volume: 10 µL[3]
4. Sample Preparation:
-
Test Solution: Dissolve an appropriate amount of moxifloxacin hydrochloride in the mobile phase to obtain a concentration of 1000 µg/mL.[4]
5. Data Analysis:
-
Record the chromatograms and determine the retention times for both enantiomers. The separation of the two enantiomers should be achieved in less than 20 minutes.[4]
-
This method has been validated for linearity in the range of 0.30–2.50 µg/mL for the (R,R)-enantiomer, with a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL.[3][5]
Quantitative Data Summary
| Parameter | Value |
| Column | Achiral C18 (150 × 4.6 mm, 3 µm) |
| Mobile Phase | 0.01 M Copper (II)-Sulfate and L-Isoleucine in Water (pH 3.5) : Methanol (70:30, v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 23°C |
| Detection Wavelength | 293 nm |
| Retention Time ((S,S)-moxifloxacin) | ~15.1 min |
| Analysis Time | < 20 min |
| Linearity Range ((R,R)-enantiomer) | 0.30–2.50 µg/mL (R² > 0.998) |
| LOD ((R,R)-enantiomer) | 0.098 µg/mL |
| LOQ ((R,R)-enantiomer) | 0.298 µg/mL |
Visualizations
Caption: Workflow for Chiral Separation using a Chiral Stationary Phase.
Caption: Workflow for Chiral Separation using a Chiral Mobile Phase Additive.
References
- 1. scispace.com [scispace.com]
- 2. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]
- 3. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of a Validated RP-HPLC Method for the Estimation of Moxifloxacin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. This document provides a comprehensive guide to developing and validating a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of moxifloxacin, in accordance with ICH guidelines.
Chromatographic Conditions
A generalized and robust set of chromatographic conditions for the analysis of moxifloxacin is presented below. These conditions have been compiled from various validated methods and can be used as a starting point for method development and validation.
| Parameter | Recommended Conditions |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a buffer and an organic solvent is typically used. Common examples include: - Phosphate buffer and Methanol (e.g., 60:40 v/v)[1][2] - 0.1% Triethylamine in water and Methanol[3] - 0.01 M Potassium dihydrogen orthophosphate and Methanol (70:30 v/v)[4] - Ammonium formate and Acetonitrile (70:30 v/v)[5] |
| pH of Aqueous Phase | Typically adjusted to a range of 3.0 - 6.5. |
| Flow Rate | 1.0 mL/min is a common and effective flow rate.[1][2][4][6][7] |
| Detection Wavelength | UV detection at approximately 293 nm to 295 nm is optimal for moxifloxacin.[3][5][7][8][9][10][11] |
| Injection Volume | 10 µL to 20 µL.[1][4][5] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C or 50°C).[4][8] |
| Run Time | Typically between 10 to 20 minutes.[3][4][6] |
Experimental Protocols
Preparation of Standard and Sample Solutions
2.1.1. Preparation of Standard Stock Solution:
-
Accurately weigh about 20-25 mg of moxifloxacin working standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase (or a suitable diluent like methanol or a mixture of methanol and water) and sonicate for 5-10 minutes to dissolve the standard completely.[6]
-
Make up the volume to 50 mL with the same solvent to obtain a standard stock solution.
2.1.2. Preparation of Working Standard Solutions for Linearity:
-
From the standard stock solution, prepare a series of dilutions to cover a concentration range suitable for establishing linearity. A typical range is 10 to 100 µg/mL or 20 to 60 µg/mL.[1][3][6]
-
For example, to prepare a 20 µg/mL solution, dilute an appropriate volume of the stock solution with the mobile phase in a volumetric flask.
2.1.3. Preparation of Sample Solution (from Tablet Dosage Form):
-
Weigh and powder at least 20 tablets to ensure homogeneity.[6][7]
-
Accurately weigh a quantity of the tablet powder equivalent to a specific amount of moxifloxacin (e.g., 100 mg).
-
Transfer the powder to a suitable volumetric flask (e.g., 100 mL).
-
Add a significant volume of the mobile phase (e.g., 70 mL) and sonicate for about 15 minutes to ensure complete extraction of the drug.[6][7]
-
Make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[3][6][7]
-
Further dilute the filtered solution with the mobile phase to a concentration within the linearity range of the method.
Method Validation Protocol
The developed RP-HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be evaluated:
2.2.1. System Suitability: Before starting the validation, the suitability of the chromatographic system should be established.
-
Inject the standard solution (e.g., five or six replicates).
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor): Should ideally be ≤ 2.
-
Theoretical plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2%.
-
2.2.2. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, excipients) is determined.
-
Inject a blank (mobile phase), a placebo solution (containing all excipients without the active ingredient), the standard solution, and the sample solution.
-
There should be no interfering peaks at the retention time of moxifloxacin in the blank or placebo chromatograms.
2.2.3. Linearity:
-
Inject the prepared working standard solutions in the selected concentration range (e.g., 10-100 µg/mL).
-
Plot a calibration curve of peak area versus concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.[1]
2.2.4. Precision: The precision of the method is evaluated at three levels: repeatability, intermediate precision (inter-day), and reproducibility.
-
Repeatability (Intra-day precision):
-
Analyze a minimum of six replicate injections of the same sample solution on the same day.
-
The %RSD of the assay results should be ≤ 2%.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the analysis on two different days, with different analysts or on different equipment if possible.
-
The %RSD between the results from the different days should be ≤ 2%.
-
2.2.5. Accuracy (Recovery): The accuracy of the method is determined by recovery studies.
-
Spike a pre-analyzed sample solution with known amounts of moxifloxacin standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery. The mean recovery should be within 98-102%.
2.2.6. Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small changes to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% in the organic modifier).
-
Column temperature (e.g., ± 5°C).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
The system suitability parameters should still be within the acceptable limits after these changes.
2.2.7. Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters are determined to assess the sensitivity of the method.
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated. It can be calculated based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often calculated based on a signal-to-noise ratio of 10:1.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | e.g., 1.2 |
| Theoretical Plates | > 2000 | e.g., 7968[6] |
| %RSD of Peak Areas | ≤ 2% | e.g., 0.58%[6] |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 20 | e.g., 750000 |
| 30 | e.g., 1125000 |
| 40 | e.g., 1500000 |
| 50 | e.g., 1875000 |
| 60 | e.g., 2250000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision Data
| Precision Type | %RSD |
| Repeatability (Intra-day) | e.g., 0.663%[1] |
| Intermediate (Inter-day) | e.g., 0.986%[1] |
Table 4: Accuracy (Recovery) Data
| Spiking Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | e.g., 16 | e.g., 15.9 | e.g., 99.4% |
| 100% | e.g., 20 | e.g., 20.1 | e.g., 100.5% |
| 120% | e.g., 24 | e.g., 23.8 | e.g., 99.2% |
| Mean % Recovery | e.g., 99.7% |
Table 5: Robustness Data
| Parameter Variation | System Suitability Parameter | Result |
| Flow Rate (0.9 mL/min) | Tailing Factor | e.g., 1.25 |
| Flow Rate (1.1 mL/min) | Tailing Factor | e.g., 1.18 |
| Mobile Phase (-2% Organic) | Retention Time | e.g., 6.2 min |
| Mobile Phase (+2% Organic) | Retention Time | e.g., 5.5 min |
Mandatory Visualizations
Caption: Experimental workflow for RP-HPLC method development and validation.
Caption: Logical relationships of analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pharmanest.net [pharmanest.net]
- 8. ijopp.org [ijopp.org]
- 9. ijrpr.com [ijrpr.com]
- 10. scielo.br [scielo.br]
- 11. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of (Rac)-Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic.[1] It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of racemic Moxifloxacin, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[2] The methods described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of MIC Determination
The fundamental principle behind MIC determination is to challenge a standardized bacterial inoculum with a range of antibiotic concentrations in a defined in vitro system. Following incubation, the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC. This value is crucial for understanding the susceptibility of a particular bacterial strain to the tested antibiotic and for establishing therapeutic dosage regimens.
Materials and Reagents
(Rac)-Moxifloxacin
-
This compound hydrochloride powder of known potency (µg/mg).
Media
-
Mueller-Hinton Broth (MHB) for broth microdilution.[3]
-
Mueller-Hinton Agar (MHA) for agar dilution.
-
For fastidious organisms, supplement media as required (e.g., with lysed horse blood and β-NAD for Haemophilus influenzae or 5% defibrinated horse blood for Streptococcus pneumoniae).[4][5]
Reagents
-
Sterile distilled water or other appropriate solvent for Moxifloxacin stock solution preparation (e.g., 0.01N HCl).[6]
-
0.5 McFarland turbidity standard.
-
Sterile saline (0.85% NaCl).
Bacterial Strains
-
Test organisms (clinical isolates or reference strains).
-
Quality Control (QC) strains with known Moxifloxacin MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Streptococcus pneumoniae ATCC 49619).[7]
Equipment
-
Sterile 96-well microtiter plates (U- or V-bottom).
-
Multichannel pipettes.
-
Incubator (35 ± 2°C).
-
Spectrophotometer or turbidity meter.
-
Sterile tubes and flasks.
-
pH meter.
-
Vortex mixer.
Experimental Protocols
Preparation of Moxifloxacin Stock Solution
-
Calculate the required weight of Moxifloxacin powder: Use the following formula to prepare a stock solution of a desired concentration (e.g., 1000 µg/mL).[8] Weight (mg) = (Volume (mL) × Concentration (µg/mL)) / Potency (µg/mg)
-
Dissolution: Accurately weigh the calculated amount of Moxifloxacin powder and dissolve it in a suitable sterile solvent (e.g., sterile distilled water or 0.01N HCl) to achieve the desired stock concentration.[6] Ensure complete dissolution.
-
Sterilization: If the solvent is not sterile, the stock solution should be filter-sterilized through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of Moxifloxacin in a 96-well microtiter plate.
-
Preparation of Moxifloxacin Dilutions:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working Moxifloxacin solution (at twice the highest desired final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
The final volume in each test well will be 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of Moxifloxacin at which there is no visible growth.
-
Caption: Workflow for Broth Microdilution MIC Determination.
Agar Dilution Method
This method involves incorporating Moxifloxacin into agar plates at various concentrations.
-
Preparation of Moxifloxacin-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the Moxifloxacin stock solution in sterile water.
-
For each concentration, add 1 part of the Moxifloxacin dilution to 9 parts of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.[9]
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a pipette, spot 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the growth control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Moxifloxacin that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
-
Caption: Workflow for Agar Dilution MIC Determination.
Data Presentation and Interpretation
Quality Control
The MIC values for the QC strains should fall within the acceptable ranges specified by CLSI or EUCAST guidelines. If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the assay should be repeated.
Table 1: Example Quality Control Ranges for Moxifloxacin
| Quality Control Strain | ATCC Number | CLSI Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.03 - 0.12 |
| Escherichia coli | 25922 | 0.008 - 0.03 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 2 |
| Streptococcus pneumoniae | 49619 | 0.06 - 0.25 |
Note: These ranges are for illustrative purposes and should be verified against the latest CLSI or EUCAST documents.
Interpretation of Results
The MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by regulatory bodies like the FDA, CLSI, or EUCAST.[10] These breakpoints are specific to the bacterial species and the site of infection.
Table 2: Example Interpretive Criteria for Moxifloxacin (CLSI)
| Organism | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacteriaceae | ≤ 0.5 | 1 | ≥ 2 |
| Staphylococcus aureus | ≤ 0.5 | 1 | ≥ 2 |
| Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 |
| Haemophilus influenzae | ≤ 0.5 | - | - |
Note: These breakpoints are for illustrative purposes and are subject to change. Refer to the latest CLSI M100 or EUCAST breakpoint tables for current interpretive criteria.[11]
Conclusion
The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Strict adherence to standardized protocols, including the use of appropriate quality control strains and adherence to established interpretive criteria, is essential for generating accurate and clinically relevant data. This information is fundamental for guiding therapeutic choices and for the continued surveillance of antimicrobial resistance.
References
- 1. saudijournals.com [saudijournals.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. academic.oup.com [academic.oup.com]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Notes and Protocols for UV-Spectrophotometric Determination of Moxifloxacin HCl in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Moxifloxacin Hydrochloride (HCl) in bulk drug substance using UV-Visible Spectrophotometry. This technique offers a simple, cost-effective, and rapid method for routine analysis in quality control laboratories. The methodologies outlined are based on established and validated procedures, ensuring accuracy and precision in line with ICH guidelines.
Principle of the Method
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For a fixed path length, the concentration of Moxifloxacin HCl can be determined by measuring its absorbance at a specific wavelength of maximum absorption (λmax).
Experimental Protocols
Several validated methods have been developed for the UV-spectrophotometric determination of Moxifloxacin HCl, primarily differing in the solvent used for analysis. The choice of solvent can influence the λmax and sensitivity of the method. Below are detailed protocols for methods using various common solvents.
Method 1: Using Distilled Water
This method is simple, economical, and environmentally friendly.
Instrumentation: A double beam UV-Visible spectrophotometer with a spectral bandwidth of 0.5 nm and a pair of 10 mm matched quartz cells is suitable for this analysis.[1]
Protocol:
-
Solvent Selection: Distilled water is used as the solvent.[1]
-
Preparation of Standard Stock Solution (250 µg/mL):
-
Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in distilled water to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.[1] For example, to prepare a 10 µg/mL solution, dilute 4 mL of the stock solution to 100 mL with distilled water.
-
-
Determination of λmax:
-
Construction of Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax (293 nm).
-
Plot a graph of absorbance versus concentration.
-
The curve should be linear in the concentration range of 1-20 µg/mL.[1]
-
-
Analysis of Bulk Drug Sample:
-
Prepare a solution of the bulk drug sample in distilled water to obtain a concentration within the calibration range.
-
Measure the absorbance of the sample solution at 293 nm.
-
Determine the concentration of Moxifloxacin HCl in the sample from the calibration curve.
-
Method 2: Using 0.1 M Hydrochloric Acid (HCl)
This method utilizes a common acidic solvent for analysis.
Instrumentation: A UV-Visible spectrophotometer with appropriate quartz cells.
Protocol:
-
Solvent Selection: 0.1 M Hydrochloric Acid is used as the solvent.[2][3]
-
Preparation of Standard Stock Solution:
-
Preparation of Working Standard Solution (5 µg/mL):
-
Further dilute 2 mL of the stock solution to 200 mL with 0.1 M HCl to get a concentration of 5 µg/mL.[2]
-
-
Determination of λmax:
-
Construction of Calibration Curve:
-
Prepare a series of dilutions from the stock solution to cover a suitable concentration range.
-
Measure the absorbance of each dilution at 294 nm.
-
Plot absorbance versus concentration to establish the linearity of the method.
-
-
Analysis of Bulk Drug Sample:
-
Prepare a solution of the bulk drug in 0.1 M HCl to fall within the established linear range.
-
Measure the absorbance at 294 nm and calculate the concentration using the regression equation from the calibration curve.
-
Method 3: Using 0.01 N Hydrochloric Acid (HCl)
This method employs a more dilute acidic medium.
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[4]
Protocol:
-
Solvent Selection: 0.01 N Hydrochloric Acid is selected as the solvent due to its ability to provide a high absorbance intensity.[4]
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Moxifloxacin HCl and dissolve it in a 100 mL volumetric flask with 0.01 N HCl.[4]
-
-
Preparation of Working Standard Solutions:
-
Prepare working standard solutions with concentrations ranging from 2 to 8 µg/mL by diluting the stock solution with 0.01 N HCl.[4]
-
-
Determination of λmax:
-
Construction of Calibration Curve:
-
Analysis of Bulk Drug Sample:
-
Prepare a sample solution of the bulk drug in 0.01 N HCl with a concentration within the linear range.
-
Measure its absorbance at 294.4 nm and determine the concentration from the calibration curve.
-
Method 4: Using Methanol
Methanol is another organic solvent suitable for the analysis of Moxifloxacin HCl.
Instrumentation: A UV-Visible double-beam spectrophotometer with 10 mm matched quartz cells.[6]
Protocol:
-
Solvent Selection: Methanol (AR grade) is used as the solvent.[6]
-
Preparation of Standard Stock Solution (1 mg/mL):
-
Dissolve 100 mg of Moxifloxacin HCl in 100 mL of methanol in a volumetric flask.[6]
-
-
Preparation of a Diluted Stock Solution (100 µg/mL):
-
Take 10 mL of the standard stock solution and dilute it to 100 mL with methanol.[6]
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions in the concentration range of 2 µg/mL to 10 µg/mL by diluting the diluted stock solution with methanol.[6]
-
-
Determination of λmax:
-
Scan a working standard solution against a methanol blank to determine the λmax, which is observed at 282 nm.[6]
-
-
Construction of Calibration Curve:
-
Measure the absorbance of each working standard solution at 282 nm.
-
Plot a graph of absorbance versus concentration. The method obeys Beer-Lambert's law in the range of 2-10 µg/mL.[6]
-
-
Analysis of Bulk Drug Sample:
-
Prepare a solution of the bulk drug sample in methanol to a concentration within the linear range.
-
Measure the absorbance at 282 nm and calculate the concentration using the calibration curve.
-
Data Presentation
The following tables summarize the quantitative data from the described UV-Spectrophotometric methods for Moxifloxacin HCl determination.
Table 1: Summary of Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | Distilled Water | 0.1 M HCl | 0.01 N HCl | Methanol |
| λmax (nm) | 293[1] | 294[2][3] | 294.4[4][5] | 282[6] |
| Linearity Range (µg/mL) | 1-20[1] | N/A | 2-8[4][5] | 2-10[6] |
| Regression Equation | y = 0.0966x + 0.031[1] | N/A | N/A | y = 0.069x + 0.052[6] |
| Correlation Coefficient (R²) | 0.9949[1] | N/A | 0.9999[4][5] | 0.997[6] |
N/A: Data not available in the cited sources.
Table 2: Summary of Validation Parameters
| Parameter | Method 1 (Distilled Water) | Method 3 (0.01 N HCl) | Method 4 (Methanol) |
| Accuracy (% Recovery) | 98.745 - 100.984[1] | 99.31 - 100.13[4][5] | 90 - 110[6] |
| Precision (% RSD) | < 2 (Intraday and Interday)[1] | 0.176 - 0.356 (Interday) 0.448 - 1.07 (Intraday)[4][5] | < 2 (Intraday and Interday)[6] |
| Limit of Detection (LOD) (µg/mL) | N/A | 0.011[4][5] | 0.073[6] |
| Limit of Quantification (LOQ) (µg/mL) | N/A | 0.038[4][5] | 0.221[6] |
N/A: Data not available in the cited sources.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the UV-Spectrophotometric determination of Moxifloxacin HCl in a bulk drug sample.
References
Application Notes and Protocols for Ligand-Exchange Chiral Chromatography of Moxifloxacin Enantiomeric Separation
Abstract
This document provides a detailed application note and experimental protocol for the enantiomeric separation of moxifloxacin using ligand-exchange chiral chromatography. Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers, making the separation of its stereoisomers crucial for pharmaceutical quality control. The described method utilizes a chiral mobile phase additive, the L-isoleucine-Cu(II) complex, in conjunction with a standard achiral reversed-phase column to achieve effective separation of the (S,S)-moxifloxacin and its (R,R)-enantiomer. This approach offers a cost-effective and reliable alternative to expensive chiral stationary phases. The protocol is intended for researchers, scientists, and professionals in drug development and quality assurance.
Introduction
Moxifloxacin hydrochloride contains two chiral centers, which gives rise to the possibility of four stereoisomers.[1][2][3] The commercially available drug is the (S,S)-isomer. The control of enantiomeric purity is a critical aspect of drug development and manufacturing to ensure therapeutic efficacy and safety.[4][5] Ligand-exchange chromatography (LEC) is a powerful technique for the separation of enantiomers.[4][6][7][8] This method is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is typically a metal ion complexed with a chiral ligand.[5][6][8] The differing stabilities of these diastereomeric complexes lead to their differential retention on a chromatographic column, thus enabling their separation.[5]
This application note details a robust method for the separation of moxifloxacin enantiomers using an achiral C18 column and a mobile phase containing a chiral selector, L-isoleucine and copper (II) sulfate.[1][9] This method is demonstrated to be suitable for the quantification of the (R,R)-enantiomer (impurity G) in moxifloxacin drug substance.[9]
Principle of Separation
The enantiomeric separation of moxifloxacin is achieved by ligand-exchange chromatography using a chiral mobile phase additive. The core of this technique is the formation of ternary diastereomeric complexes involving the copper (II) ion, the chiral ligand (L-isoleucine), and the enantiomers of moxifloxacin. The (S,S)-moxifloxacin and the (R,R)-moxifloxacin each form a complex with the L-isoleucine-Cu(II) selector. These two ternary complexes are diastereomers and therefore have different thermodynamic stabilities. The difference in stability leads to different affinities for the stationary phase, resulting in different retention times and, consequently, their separation on an achiral column.
Experimental Protocols
This section provides a detailed protocol for the enantiomeric separation of moxifloxacin based on validated methods.[1][9]
Materials and Reagents
-
Moxifloxacin Hydrochloride Reference Standard
-
(R,R)-Moxifloxacin Hydrochloride (Impurity G) Reference Standard
-
Copper (II) Sulfate Pentahydrate (analytical grade)
-
L-Isoleucine (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Achiral C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).[9]
Preparation of Mobile Phase
-
Prepare a stock solution of the chiral additive by dissolving copper (II) sulfate and L-isoleucine in HPLC grade water. A molar ratio of approximately 1:2 for Cu(II):L-isoleucine is commonly used. For example, to prepare a mobile phase with 0.01 M chiral agents, dissolve the appropriate amounts of copper (II) sulfate and L-isoleucine in water.[9]
-
The final mobile phase is a mixture of the aqueous chiral additive solution and an organic modifier, typically methanol. A common composition is a mixture of the aqueous solution and methanol (e.g., 70:30 v/v).[9]
-
Adjust the pH of the final mobile phase to a specific value, for instance, pH 3.5, using orthophosphoric acid.[9]
-
Degas the mobile phase before use.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Condition |
| Column | Achiral C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase | 0.01 M Copper (II) sulfate and L-isoleucine in Water:Methanol (70:30, v/v), pH 3.5 |
| Flow Rate | 0.9 mL/min[1] |
| Column Temperature | 23°C[9] |
| Detection Wavelength | 293 nm[1] |
| Injection Volume | 10 µL[9] |
Sample Preparation
-
Prepare a stock solution of the moxifloxacin hydrochloride sample by dissolving it in the mobile phase to a concentration of 1000 µg/mL.[1]
-
For the determination of the (R,R)-enantiomer, prepare a standard solution of the impurity in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the quantitative data obtained from the validation of a similar method.
| Parameter | Result |
| Linearity Range for (R,R)-enantiomer | 0.30–2.50 µg/mL[9] |
| Correlation Coefficient (R²) | > 0.998[9] |
| Limit of Detection (LOD) | 0.098 µg/mL[9] |
| Limit of Quantification (LOQ) | 0.298 µg/mL[9] |
| Recovery for (R,R)-enantiomer | 98.1 to 104.4%[1] |
| Analysis Time | < 20 min[1] |
Experimental Workflow and System Relationship
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the ligand-exchange chromatography system.
Conclusion
The described ligand-exchange chiral chromatography method provides an effective and validated approach for the enantiomeric separation of moxifloxacin. By utilizing a chiral mobile phase additive with a conventional achiral column, this technique offers a practical and economical solution for the quality control of moxifloxacin in the pharmaceutical industry. The detailed protocol and quantitative data presented in this application note serve as a valuable resource for researchers and analysts working on the chiral separation of pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mz-at.de [mz-at.de]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. scispace.com [scispace.com]
- 7. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Microbiological assays for determining moxifloxacin potency in pharmaceutical preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the potency of moxifloxacin in pharmaceutical preparations using established microbiological assays. The protocols are designed to be readily implemented in a laboratory setting for quality control and research purposes.
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Ensuring the potency of moxifloxacin in pharmaceutical products is critical for its therapeutic efficacy. Microbiological assays are essential for determining the biological activity of antibiotics, as they measure the inhibitory effect on a susceptible microorganism, providing a direct assessment of the drug's potency.[1][2]
This document outlines two common microbiological methods for moxifloxacin potency determination: the agar diffusion (cylinder-plate) assay and the turbidimetric assay. The agar diffusion method relies on the diffusion of the antibiotic through a solid agar medium, resulting in a zone of inhibition of microbial growth. The turbidimetric method measures the inhibition of microbial growth in a liquid medium by changes in turbidity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the validated microbiological assays of moxifloxacin.
Table 1: Validation Parameters for Agar Diffusion (Cylinder-Plate) Assay of Moxifloxacin
| Parameter | Result | Reference |
| Test Organism | Escherichia coli ATCC 25922 | [1] |
| Linearity Range | 0.125 - 16.0 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.98 | [1] |
| Precision | ||
| Within-day (%RSD) | ≤ 4.47% | [1] |
| Between-day (%RSD) | ≤ 6.39% | [1] |
| Accuracy (Recovery) | 89.4% - 110.2% | [1] |
| Lower Limit of Quantitation (LLOQ) | 0.125 µg/mL | [1][2] |
Table 2: Typical Validation Parameters for a Turbidimetric Assay
While a specific validated turbidimetric assay for moxifloxacin was not detailed in the provided search results, the following table outlines typical validation parameters based on protocols for other fluoroquinolones like norfloxacin.[3][4] These parameters would need to be established during method validation for moxifloxacin.
| Parameter | Typical Value |
| Test Organism | Staphylococcus aureus or Staphylococcus epidermidis |
| Linearity Range | e.g., 25 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98% - 102% |
Experimental Protocols
Protocol 1: Agar Diffusion (Cylinder-Plate) Assay for Moxifloxacin
This protocol is based on a validated method using Escherichia coli.[1]
1. Materials and Reagents
-
Moxifloxacin reference standard
-
Moxifloxacin pharmaceutical preparation (e.g., tablets, ophthalmic solution)
-
Escherichia coli ATCC 25922
-
Antibiotic Medium No. 1
-
Phosphate buffer (0.1 M, pH 8.0)
-
Sterile saline
-
Sterile stainless steel cylinders (e.g., 8 mm x 6 mm x 10 mm)
-
Sterile Petri dishes (e.g., 100 mm x 20 mm)
-
Spectrophotometer
-
Incubator (37°C)
2. Preparation of Media and Inoculum
-
Prepare Antibiotic Medium No. 1 according to the manufacturer's instructions and sterilize.
-
Maintain stock cultures of E. coli ATCC 25922 on a suitable agar medium and incubate at 37°C for 24 hours.
-
Prepare a bacterial suspension in sterile saline to a transmittance of 75% ± 2% at 620 nm.[1]
-
Add 0.5 mL of the standardized bacterial suspension to 20 mL of melted Antibiotic Medium No. 1 (cooled to 48-50°C) to create the inoculated seed layer.[1]
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve the moxifloxacin reference standard in phosphate buffer (pH 8.0) to obtain a stock solution of a known concentration (e.g., 400 µg/mL).[1]
-
Standard Working Solutions: From the stock solution, prepare a series of working standard solutions with concentrations spanning the linear range (e.g., 2.0, 4.0, and 8.0 µg/mL) by diluting with phosphate buffer.[1]
-
Sample Solutions:
-
Tablets: Weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a known amount of moxifloxacin in phosphate buffer. Further dilute with the buffer to obtain final concentrations within the standard curve range.[1]
-
Ophthalmic Solution: Accurately measure a volume of the ophthalmic solution and dilute with phosphate buffer to achieve final concentrations within the standard curve range.[1]
-
4. Assay Procedure
-
Pour a base layer of 20 mL of uninoculated Antibiotic Medium No. 1 into sterile Petri dishes and allow it to solidify.[1]
-
Overlay the base layer with 5 mL of the inoculated seed layer.[1]
-
Once solidified, place six sterile stainless steel cylinders on the agar surface, spaced evenly.
-
Fill three alternate cylinders with 200 µL of a standard solution and the other three with a sample solution.
-
Incubate the plates at 37°C for 18 hours.[1]
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
5. Data Analysis
-
Plot the logarithm of the moxifloxacin standard concentration versus the mean diameter of the inhibition zones.
-
Determine the concentration of moxifloxacin in the sample solutions from the standard curve.
-
Calculate the potency of the pharmaceutical preparation based on the label claim.
Protocol 2: Turbidimetric Assay for Moxifloxacin (General Protocol)
This is a general protocol that should be validated specifically for moxifloxacin.
1. Materials and Reagents
-
Moxifloxacin reference standard
-
Moxifloxacin pharmaceutical preparation
-
Susceptible test organism (e.g., Staphylococcus aureus ATCC 29213)
-
Suitable sterile broth medium (e.g., Mueller-Hinton Broth or Tryptic Soy Broth)
-
Sterile saline or buffer for dilutions
-
Sterile test tubes
-
Spectrophotometer
-
Incubator with shaking capability (35-37°C)
-
Formaldehyde solution (optional, to stop growth)
2. Preparation of Inoculum
-
Prepare a fresh culture of the test organism in the chosen broth.
-
Incubate for a specified period to achieve a desired cell density.
-
Dilute the culture to a standardized turbidity (e.g., equivalent to a 0.5 McFarland standard).
3. Preparation of Standard and Sample Solutions
-
Prepare standard and sample solutions of moxifloxacin in the appropriate sterile diluent at a range of concentrations.
4. Assay Procedure
-
Dispense a fixed volume of sterile broth into a series of test tubes.
-
Add a specified volume of the respective standard or sample solutions to the tubes.
-
Inoculate each tube (except for a negative control) with a standardized volume of the prepared inoculum.
-
Include a positive control tube with no antibiotic.
-
Incubate the tubes under controlled conditions (e.g., 37°C with shaking) for a predetermined time (typically 3-5 hours).
-
After incubation, stop the bacterial growth (e.g., by adding formaldehyde or placing on ice).
-
Measure the absorbance (turbidity) of each tube at a specific wavelength (e.g., 530 nm or 600 nm).
5. Data Analysis
-
Plot the logarithm of the moxifloxacin standard concentration versus the absorbance.
-
Determine the concentration of moxifloxacin in the sample solutions from the standard curve.
-
Calculate the potency of the pharmaceutical preparation.
Visualizations
Caption: Agar Diffusion (Cylinder-Plate) Assay Workflow.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in moxifloxacin HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of moxifloxacin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a concern for moxifloxacin analysis?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] For moxifloxacin analysis, significant peak tailing is problematic as it can lead to inaccurate peak integration, reduced resolution between moxifloxacin and other components, and poor reproducibility of results, ultimately compromising the reliability of the analytical method.[1][3] A USP tailing factor (Tf) close to 1.0 is ideal, while values greater than 2.0 are often considered unacceptable for precise analytical work.[3]
Q2: What are the most common causes of peak tailing for a basic compound like moxifloxacin?
A2: Moxifloxacin is a fluoroquinolone antibiotic with basic functional groups.[4] The primary cause of peak tailing for such compounds in reversed-phase HPLC is secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][5][6] Other significant causes include:
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of moxifloxacin can lead to the presence of multiple ionization states, causing peak distortion.[5] The pH also affects the ionization of silanol groups, influencing their interaction with the analyte.[7]
-
Column Overload: Injecting too high a concentration of moxifloxacin or too large a sample volume can saturate the stationary phase.[8][9]
-
Sample Solvent Mismatch: Using a sample solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion.[10][11]
-
Column Degradation or Contamination: The accumulation of sample matrix components, the formation of a void at the column inlet, or a partially blocked frit can all lead to peak tailing.[4]
-
Extra-Column Effects: Excessive tubing length between the injector, column, and detector, or poorly made connections, can increase dead volume and cause peak broadening and tailing.[5][8]
Q3: How does the mobile phase pH affect the peak shape of moxifloxacin?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like moxifloxacin. Moxifloxacin has pKa values associated with its carboxylic acid and piperazinyl groups, making it amphoteric.[12] The pH of the mobile phase dictates the ionization state of both the moxifloxacin molecule and the residual silanol groups on the column packing material.
-
At low pH (e.g., pH < 3): The silanol groups are protonated and thus less likely to interact with the positively charged (protonated) moxifloxacin molecule via ion-exchange mechanisms. This significantly reduces peak tailing.[13][14]
-
At mid-range pH (e.g., pH 4-7): Silanol groups become increasingly deprotonated (negatively charged), leading to strong electrostatic interactions with the positively charged moxifloxacin, which is a major cause of peak tailing.[5][7]
-
At high pH (e.g., pH > 8): While not always recommended for standard silica columns due to stability issues, operating at a high pH can also improve peak shape for basic compounds by suppressing the ionization of the analyte's basic functional groups.[4] However, specialized pH-stable columns are required for this approach.[4]
For optimal peak shape, it is recommended to work at a pH that is at least one unit away from the analyte's pKa.[15]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your moxifloxacin HPLC analysis.
Issue 1: Peak tailing observed for moxifloxacin, but not for neutral compounds in the same run.
This strongly suggests a chemical interaction between moxifloxacin and the stationary phase.
Troubleshooting Workflow for Chemical Interactions
Caption: A logical workflow for troubleshooting peak tailing caused by chemical interactions.
Experimental Protocol: Mobile Phase Modification to Reduce Tailing
This protocol details how to systematically adjust the mobile phase to mitigate secondary silanol interactions.
-
Baseline Analysis:
-
Prepare your current mobile phase and sample of moxifloxacin.
-
Equilibrate your C18 column until a stable baseline is achieved.
-
Inject the moxifloxacin standard and record the chromatogram. Calculate the USP tailing factor for the moxifloxacin peak.
-
-
pH Adjustment:
-
Prepare a new aqueous portion of your mobile phase. Add a suitable acid (e.g., orthophosphoric acid or formic acid) to adjust the pH to approximately 2.5-3.0.[15][16]
-
Mix the aqueous and organic components to create the final mobile phase.
-
Equilibrate the column with this new mobile phase for at least 20 column volumes.
-
Inject the moxifloxacin standard and again calculate the tailing factor. A significant reduction indicates that silanol interactions were the primary cause.
-
-
Addition of a Competing Base (if necessary):
-
If tailing persists after pH adjustment, a competing base can be added. Triethylamine (TEA) is a common choice.[17][18]
-
Prepare the aqueous portion of the mobile phase (at the optimized low pH) and add TEA to a final concentration of 0.1% (v/v).[17]
-
Re-equilibrate the column and inject the standard. This should further reduce tailing by blocking the remaining active silanol sites.
-
Table 1: Effect of Mobile Phase pH and Additives on Moxifloxacin Peak Tailing (Illustrative Data)
| Mobile Phase Condition | USP Tailing Factor (Tf) | Observations |
| Phosphate Buffer (pH 6.5): Acetonitrile | 2.1 | Significant peak tailing observed. |
| Phosphate Buffer (pH 3.0): Acetonitrile | 1.4 | Tailing is noticeably reduced. |
| Phosphate Buffer (pH 3.0) with 0.1% TEA: Acetonitrile | 1.1 | Peak is nearly symmetrical. |
Issue 2: All peaks in the chromatogram, including moxifloxacin, are tailing or broad.
This often points to a physical or system-related problem rather than a specific chemical interaction.
Troubleshooting Workflow for Systemic Issues
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. hplc.eu [hplc.eu]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
Optimizing mobile phase for chiral separation of moxifloxacin isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the chiral separation of moxifloxacin isomers.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of moxifloxacin enantiomers.
Question: What should I do if I see no separation of the moxifloxacin enantiomers?
Answer:
If you are not observing any separation between the moxifloxacin enantiomers, it is crucial to systematically evaluate your chromatographic conditions. Here are the steps to troubleshoot this issue:
-
Verify Column and Mobile Phase Compatibility: Ensure that the chiral stationary phase (CSP) you are using is appropriate for the mobile phase system. For instance, polysaccharide-based columns like Chiralpak AD-H or OD-H are typically used with normal-phase solvents, while C18 columns are used in reversed-phase mode with chiral mobile phase additives.
-
Check Mobile Phase Composition: The composition of the mobile phase is critical for achieving chiral recognition.
-
Normal-Phase: For columns like Chiralpak AD-H, a common mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol). The ratio of these components significantly influences retention and resolution. An incorrect ratio can lead to a complete loss of separation.
-
Reversed-Phase with Chiral Additive: When using an achiral C18 column, the presence and concentration of the chiral mobile phase additive (e.g., L-isoleucine and copper (II) sulfate) are essential for forming diastereomeric complexes that can be separated.[1][2] Ensure the additive is correctly prepared and at the optimal concentration.
-
-
Optimize Mobile Phase Additives:
-
Basic and Acidic Additives in Normal-Phase: Small amounts of basic (e.g., diethylamine) or acidic (e.g., acetic acid) additives can dramatically affect peak shape and selectivity by interacting with the analyte and the stationary phase.[3] The absence or incorrect concentration of these additives can prevent separation.
-
pH of the Mobile Phase in Reversed-Phase: The pH of the aqueous component of the mobile phase is critical when using chiral mobile phase additives. The pH affects the ionization state of both the moxifloxacin and the chiral additive, which in turn influences the formation and stability of the diastereomeric complexes required for separation.[1]
-
-
Column Conditioning: A new chiral column may require conditioning with the mobile phase for a period to ensure the stationary phase is equilibrated and ready for separation.[4]
-
Review Method Parameters: Double-check all method parameters, including flow rate, column temperature, and detection wavelength, to ensure they match a validated method.[3][5]
Question: How can I improve poor resolution between the moxifloxacin enantiomers?
Answer:
Improving suboptimal resolution requires fine-tuning the mobile phase and other chromatographic parameters.
-
Adjust Mobile Phase Composition:
-
Normal-Phase:
-
Alcohol Content: In a hexane/isopropanol mobile phase, decreasing the percentage of isopropanol will generally increase retention times and may improve resolution. Make small, incremental changes (e.g., 1-2%) to observe the effect.
-
Additive Concentration: Systematically vary the concentration of the basic (e.g., diethylamine) and acidic (e.g., acetic acid) additives. The optimal concentration is often a delicate balance to achieve good peak shape and selectivity.
-
-
Reversed-Phase with Chiral Additive:
-
Chiral Additive Concentration: Optimize the concentration of the chiral ligand (e.g., L-isoleucine) and the metal ion (e.g., copper (II) sulfate).[1][2] The stoichiometry of the complex is crucial.
-
Organic Modifier: The type and percentage of the organic modifier (e.g., methanol or acetonitrile) can be adjusted. Reducing the organic content typically increases retention and may enhance resolution.
-
pH Adjustment: Fine-tune the pH of the aqueous portion of the mobile phase to maximize the difference in stability of the diastereomeric complexes.[1]
-
-
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Optimize Column Temperature: Temperature can influence the kinetics of the chiral recognition process. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves. A lower temperature often enhances enantioselectivity.
Question: How can I improve peak shape and reduce tailing?
Answer:
Poor peak shape, particularly tailing, can be caused by several factors related to the mobile phase.
-
Optimize Additive Concentrations:
-
Normal-Phase: Inadequate concentrations of basic or acidic additives are a common cause of peak tailing for ionizable compounds like moxifloxacin. These additives interact with active sites on the stationary phase and the analyte. A systematic optimization of the diethylamine and acetic acid concentrations is recommended.[3]
-
Reversed-Phase: Ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of moxifloxacin. Buffering the aqueous portion of the mobile phase can help maintain a stable pH and improve peak symmetry.
-
-
Adjust Mobile Phase Strength: If the mobile phase is too weak, it can lead to strong interactions between the analyte and the stationary phase, resulting in tailing. A slight increase in the mobile phase strength (e.g., by increasing the alcohol percentage in normal-phase or the organic modifier in reversed-phase) may improve peak shape.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the mobile phase itself or a weaker solvent. Dissolving the sample in a much stronger solvent can lead to peak distortion.
FAQs
This section provides answers to frequently asked questions regarding the chiral separation of moxifloxacin.
Question: What are typical starting mobile phases for the chiral separation of moxifloxacin?
Answer:
Based on published methods, here are common starting points for mobile phase composition:
-
Normal-Phase on a Polysaccharide-Based CSP (e.g., Chiralpak AD-H):
-
A mixture of n-hexane, isopropanol, diethylamine, and acetic acid. A typical starting ratio is in the range of 85:15:0.2:0.1 (v/v/v/v).[3]
-
-
Reversed-Phase on a C18 column with a Chiral Mobile Phase Additive:
Question: What is the role of basic and acidic additives in the normal-phase separation?
Answer:
In normal-phase chromatography on a polysaccharide-based CSP, basic and acidic additives play a crucial role in improving peak shape and controlling retention and selectivity.
-
Basic Additives (e.g., Diethylamine): Moxifloxacin is a basic compound. The addition of a small amount of another base like diethylamine can help to block active silanol groups on the silica surface of the stationary phase that can cause peak tailing. It can also compete with the analyte for polar interaction sites, influencing retention.
-
Acidic Additives (e.g., Acetic Acid): An acidic additive can interact with the basic sites of the analyte, forming an ion pair that can have different interactions with the chiral stationary phase, thereby affecting the chiral recognition and resolution.
The balance between the basic and acidic additives is key to achieving a successful separation.
Question: How does the chiral mobile phase additive approach work in reversed-phase HPLC?
Answer:
The chiral mobile phase additive (CMPA) technique utilizes an achiral stationary phase (like C18) and a chiral selector dissolved in the mobile phase.[6][7] The separation mechanism involves the following steps:
-
Complex Formation: The chiral additive, typically a complex of a metal ion (e.g., Cu²⁺) and a chiral ligand (e.g., an amino acid like L-isoleucine), is present in the mobile phase.[1][2]
-
Diastereomeric Complex Formation: The enantiomers of moxifloxacin interact with the chiral additive in the mobile phase to form transient, diastereomeric ternary complexes.
-
Differential Partitioning: These diastereomeric complexes have different stabilities and/or different affinities for the achiral stationary phase. This difference in interaction with the C18 column allows for their separation.
-
Elution: The less retained diastereomeric complex elutes from the column before the more retained one, resulting in the separation of the enantiomers.
Experimental Protocols
Protocol 1: Normal-Phase HPLC Chiral Separation
This protocol is based on a method using a polysaccharide-based chiral stationary phase.[3]
-
Chromatographic System: HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane, isopropanol, diethylamine, and acetic acid in the ratio of 85:15:0.2:0.1 (v/v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 293 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the moxifloxacin sample in the mobile phase to a suitable concentration.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Protocol 2: Reversed-Phase HPLC Chiral Separation with a Chiral Mobile Phase Additive
This protocol is based on a method using a C18 column and a chiral mobile phase additive.[1][2]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: C18 (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 0.01 M solution of copper (II) sulfate and a corresponding concentration of L-isoleucine in water. Adjust the pH to 3.5 with a suitable acid.
-
Mobile Phase: Mix the aqueous phase with methanol in a ratio of 70:30 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23°C.
-
Detection Wavelength: 293 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the moxifloxacin sample in the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the sample and record the chromatogram.
-
Data Presentation
Table 1: Comparison of Normal-Phase HPLC Methods for Moxifloxacin Chiral Separation
| Parameter | Method 1[3] | Method 2[5] |
| Stationary Phase | Chiralpak AD-H | Chiralpak OD-H |
| Mobile Phase | n-hexane:isopropanol:diethylamine:acetic acid (85:15:0.2:0.1) | n-hexane:isopropanol (85:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35°C | 35°C |
| Detection Wavelength | 293 nm | 295 nm |
| Resolution | 3.4 | Not Reported |
Table 2: Optimized Conditions for Reversed-Phase HPLC with a Chiral Additive[1]
| Parameter | Optimized Value |
| Stationary Phase | C18 (150 x 4.6 mm, 3 µm) |
| Chiral Additive Concentration | 0.01 M (Copper (II)-sulfate and Isoleucine) |
| Organic Solvent Content | 30% (v/v) Methanol |
| Mobile Phase pH | 3.5 |
| Column Temperature | 23°C |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for optimizing the mobile phase in chiral separation.
Caption: Decision tree for troubleshooting poor chiral separation.
References
- 1. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC assay of R-isomer in moxifloxacin hydrochloride: Ingenta Connect [ingentaconnect.com]
- 4. chiraltech.com [chiraltech.com]
- 5. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]
- 6. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
Improving resolution of moxifloxacin enantiomers in liquid chromatography
Welcome to the technical support center for the chiral separation of moxifloxacin enantiomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal resolution in their liquid chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating moxifloxacin enantiomers? A1: The primary methods for resolving moxifloxacin enantiomers are High-Performance Liquid Chromatography (HPLC) based. These can be broadly categorized into two approaches:
-
Chiral Ligand-Exchange Chromatography: This technique uses a standard achiral column (like a C18) and introduces a chiral selector into the mobile phase. A common method involves using a complex of copper (II) sulfate and an amino acid, such as L-isoleucine, which forms transient diastereomeric complexes with the moxifloxacin enantiomers, allowing for their separation.[1][2][3][4]
-
Chiral Stationary Phase (CSP) Chromatography: This method employs a column where the stationary phase itself is chiral. Polysaccharide-based columns, such as those with cellulose or amylose derivatives like cellulose-tris(3,5-dimethylphenylcarbamate), are frequently used for this purpose.[4][5]
Q2: Why is the pH of the mobile phase so critical for resolution? A2: The pH of the mobile phase directly influences the ionization state of both moxifloxacin and the chiral selector. For ligand-exchange chromatography, optimal pH is necessary to facilitate the formation and differential stability of the diastereomeric complexes, which is the basis of the separation.[1][2][4] Studies have shown that the production of moxifloxacin photodegradation products is minimized at pH 5.0 and maximized at pH 7.0, indicating pH also plays a role in sample stability.[6] For some fluoroquinolones, an acidic pH can significantly alter their accumulation and activity, which may correlate with chromatographic behavior.[7]
Q3: Can column temperature be adjusted to improve separation? A3: Yes, column temperature is a key parameter for optimizing enantioselectivity.[1] Changing the temperature can alter the kinetics and thermodynamics of the interactions between the enantiomers and the chiral selector or stationary phase. The optimal temperature must be determined empirically for each specific method, as its effect can be complex.[8][9] For one optimized ligand-exchange method, a temperature of 23°C was found to be ideal.[2][4]
Q4: What is the difference between moxifloxacin's (S,S) isomer and its (R,R) enantiomer? A4: Moxifloxacin has two chiral centers, leading to the possibility of four stereoisomers. The active pharmaceutical ingredient is the (S,S)-isomer. The (R,R)-enantiomer is a potential chiral impurity that must be monitored and quantified to ensure the drug's purity and safety.[1][2][10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of moxifloxacin.
Issue 1: Poor or No Resolution Between Enantiomers
Q: My chromatogram shows a single peak or two heavily overlapping peaks for moxifloxacin. What should I check first? A: Start by systematically evaluating your mobile phase, column, and instrument parameters. Poor resolution is often linked to a suboptimal mobile phase composition.
Troubleshooting Steps & Workflow:
-
Verify Mobile Phase Composition:
-
pH: Is the pH correct? A deviation of even 0.2 units can significantly impact resolution. For ligand-exchange methods, a pH of 3.5 has been reported as optimal.[2][4]
-
Chiral Additive Concentration (for Ligand-Exchange): Is the concentration of the chiral selector (e.g., L-isoleucine and Copper (II) sulfate) accurate? An optimized concentration of 0.01 M for the chiral agents has been shown to be effective.[2][4]
-
Organic Modifier Content: Is the percentage of the organic solvent (e.g., methanol, acetonitrile) correct? Adjusting this percentage can alter retention times and selectivity. A 30% (v/v) methanol concentration was used in a validated method.[2][4]
-
-
Assess Column Conditions:
-
Temperature: Is the column thermostat set to the specified temperature? Temperature affects the interaction kinetics. Try adjusting the temperature within a range of 20-45°C.[3][12][13]
-
Column Health: Is the column old or contaminated? Poor peak shape (e.g., tailing or fronting) along with poor resolution can indicate a deteriorating column.
-
-
Check Instrument Parameters:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Inconsistent Retention Times
Q: The retention times for my enantiomer peaks are shifting between injections. What could be the cause? A: Fluctuating retention times usually point to instability in the chromatographic system.
Troubleshooting Steps:
-
Mobile Phase Instability: Ensure the mobile phase is well-mixed and degassed. If using a buffer, make sure it hasn't precipitated. For ligand-exchange methods, ensure the chiral additive is fully dissolved and stable.
-
Temperature Fluctuations: Verify that the column oven is maintaining a consistent temperature. Even small ambient temperature changes can affect retention if a column oven is not used.
-
Pump Performance: Check for pressure fluctuations, which may indicate a leak or bubble in the pump.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important when changing mobile phase compositions.
Experimental Protocols & Data
Protocol 1: Chiral Ligand-Exchange HPLC Method
This method is an improvement on the European Pharmacopeia method and uses an achiral column with a chiral mobile phase additive.[2][4]
Methodology:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution containing 0.01 M Copper (II) sulfate and 0.01 M L-isoleucine.
-
Mix this aqueous solution with methanol in a ratio of 70:30 (v/v).
-
Adjust the final pH of the mobile phase to 3.5 using an appropriate acid (e.g., phosphoric acid).
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the moxifloxacin sample in the mobile phase to a concentration of 1,000 µg/mL.[1]
-
Mechanism of Separation:
The chiral selector (L-Isoleucine-Cu(II) complex) in the mobile phase forms temporary diastereomeric complexes with the (S,S) and (R,R) enantiomers of moxifloxacin. The difference in the stability and energy of these two transient complexes leads to different interaction times with the achiral C18 stationary phase, resulting in their separation.[1][2]
Caption: Mechanism of chiral ligand-exchange chromatography.
Protocol 2: Normal Phase HPLC with a Chiral Stationary Phase
This method uses a chiral column to achieve separation.[5][14]
Methodology:
-
Mobile Phase Preparation:
-
Mix n-hexane and isopropanol in a ratio of 85:15 (v/v).
-
Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in a solvent of n-hexane-ethanol (20:80).[14]
-
Comparative Summary of Chromatographic Parameters
The table below summarizes key quantitative parameters from different validated methods for easy comparison.
| Parameter | Ligand-Exchange Method | Normal Phase CSP Method |
| Column Type | Achiral C18 (150x4.6mm, 3µm)[2] | Chiral (Cellulose-based, 250x4.6mm, 5µm)[14] |
| Mobile Phase | 70% Aq. (0.01M CuSO₄ + 0.01M L-Ile) : 30% MeOH[2] | 85% n-Hexane : 15% Isopropanol[14] |
| pH | 3.5[2][4] | Not Applicable |
| Flow Rate | 0.9 mL/min[1] | 1.0 mL/min[14] |
| Temperature | 23°C[2][4] | 35°C[14] |
| Detection λ | 293 nm[1] | 295 nm[14] |
| Run Time | < 20 minutes[1] | ~25 minutes[14] |
Disclaimer: These guides and protocols are intended for informational purposes and should be adapted and validated by the end-user for their specific analytical requirements. Always refer to official pharmacopeial methods and internal standard operating procedures.
Caption: Key parameters influencing enantiomeric resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof (2015) | 孙毅 [scispace.com]
- 6. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]
Addressing matrix effects in moxifloxacin analysis from plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of moxifloxacin in plasma samples, primarily using LC-MS/MS.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of moxifloxacin in plasma, with a focus on mitigating matrix effects.
Problem 1: Low Moxifloxacin Signal Intensity or Complete Signal Loss
Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids.
Solutions:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While a simple and common method, PPT may not sufficiently remove phospholipids, which are a major cause of ion suppression.[1][2] If using PPT, consider optimizing the precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) and the ratio of solvent to plasma.[3]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to PPT by selectively isolating moxifloxacin and removing interfering matrix components.[4][5] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to achieve the best cleanup.
-
Phospholipid Removal Plates/Cartridges: Specialized products are designed to specifically remove phospholipids from plasma samples, which can significantly reduce matrix effects and enhance signal intensity.[1][2][6]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective technique for separating moxifloxacin from polar matrix components like phospholipids.
-
-
Chromatographic Optimization:
-
Modify the LC gradient to achieve better separation between moxifloxacin and the region where phospholipids elute.
-
Experiment with different analytical columns (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Mass Spectrometer Source Optimization:
-
Adjust source parameters (e.g., spray voltage, gas flows, temperature) to minimize the impact of matrix components on moxifloxacin ionization.
-
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different plasma lots or individual samples.
Solutions:
-
Implement a More Robust Sample Preparation Method: As mentioned above, switching from a simple method like PPT to a more rigorous one like SPE or using phospholipid removal products can minimize sample-to-sample variability in matrix composition.[1][2][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects.[7][8] Since a SIL-IS has nearly identical physicochemical properties to moxifloxacin, it will experience the same degree of ion suppression or enhancement, leading to accurate quantification based on the analyte-to-IS ratio. Moxifloxacin-d4 is a commonly used SIL-IS.[8]
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way.
Problem 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause:
-
Interaction of moxifloxacin with active sites on the column or other components of the LC system.
-
Co-elution with interfering substances.
-
Injection of the sample in a solvent stronger than the initial mobile phase.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing agent, such as triethylamine or formic acid, to the mobile phase to reduce peak tailing.[8]
-
Column Selection: Consider using a column with a different stationary phase or a "biocompatible" or "metal-free" column to minimize interactions.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components and improve peak shape.
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect moxifloxacin analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting components from the biological matrix (e.g., plasma).[10][11] In the case of moxifloxacin analysis, endogenous components of plasma, such as phospholipids, can suppress the ionization of moxifloxacin in the mass spectrometer's ion source, leading to a lower-than-expected signal, poor sensitivity, and inaccurate quantification.[1][2]
Q2: Which sample preparation method is best for minimizing matrix effects for moxifloxacin in plasma?
A2: While the "best" method can be application-dependent, more rigorous sample cleanup techniques generally lead to a greater reduction in matrix effects.
-
Protein Precipitation (PPT) is the simplest method but is often the least effective at removing interfering phospholipids.[1][2]
-
Solid-Phase Extraction (SPE) offers a significant improvement over PPT by providing a more selective cleanup.[4][5]
-
Phospholipid Removal techniques, either as a standalone step or integrated into an SPE protocol, are highly effective in reducing matrix effects caused by this specific class of compounds.[1][2][6]
-
Liquid-Liquid Extraction (LLE) can also be a valuable tool for separating moxifloxacin from matrix components.
A comparison of recovery and matrix effect for different methods is summarized in the table below.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for moxifloxacin analysis?
A3: A SIL-IS, such as moxifloxacin-d4, is considered the gold standard for quantitative bioanalysis because it co-elutes with the analyte and experiences the same matrix effects.[7][8] This co-behavior allows the SIL-IS to accurately compensate for variations in ion suppression or enhancement between samples, leading to more accurate and precise results.
Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?
A4: While a structural analog internal standard is better than no internal standard, it may not have the exact same chromatographic retention time and ionization characteristics as moxifloxacin. Therefore, it may not experience the same degree of matrix effect, potentially leading to less accurate compensation compared to a SIL-IS.
Q5: How can I assess the presence and extent of matrix effects in my assay?
A5: The most common method is the post-extraction spike method. This involves comparing the peak area of moxifloxacin in a neat solution to the peak area of moxifloxacin spiked into a blank plasma extract after the sample preparation process. The ratio of these peak areas indicates the extent of ion suppression or enhancement.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on moxifloxacin analysis in plasma, highlighting the performance of different sample preparation methods.
Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (TCA) | Moxifloxacin | - | 97.30 | Not Reported | [3] |
| Protein Precipitation (Methanol) | Moxifloxacin | Moxifloxacin-d4 | 91.4 - 109.7 | 95.7 - 112.5 | [7][8] |
| Solid-Phase Extraction (SPE) | Moxifloxacin | Enrofloxacin | 93.0 - 94.6 | Not Reported | [12] |
| Solid-Phase Extraction (SPE) | Moxifloxacin | Lomefloxacin | Not Reported | Not Reported | [4][5] |
Table 2: Validation Parameters for Moxifloxacin LC-MS/MS Methods
| Parameter | Method 1 (PPT with Methanol) | Method 2 (SPE) |
| Linearity Range | 0.1 - 5 mg/L | 1 - 1000 ng/mL |
| Internal Standard | Moxifloxacin-d4 | Lomefloxacin |
| Intra-day Precision (%RSD) | < 11.4 | < 11.3 |
| Inter-day Precision (%RSD) | < 11.4 | < 11.3 |
| Accuracy (%Bias) | -5.8 to 14.6 | < 10.0 |
| Reference | [7][8] | [4][5] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol and may need optimization for specific SPE cartridges and moxifloxacin.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat the plasma sample (e.g., by diluting with an acidic buffer) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove unretained interferences.
-
Elution: Elute moxifloxacin from the cartridge with a stronger solvent (e.g., 1 mL of methanol containing 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Moxifloxacin Extraction using Protein Precipitation.
Caption: Troubleshooting Logic for Addressing Matrix Effects.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. providiongroup.com [providiongroup.com]
- 12. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of (Rac)-Moxifloxacin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with (Rac)-Moxifloxacin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound hydrochloride?
A1: this compound hydrochloride is generally considered to be sparingly soluble in water.[1][2] Its solubility is significantly influenced by the pH and temperature of the aqueous solution. At a physiological pH of 7.2 in Phosphate-Buffered Saline (PBS), the solubility is approximately 0.2 mg/mL.[3] It is recommended not to store the aqueous solution for more than one day.[3]
Q2: How does pH affect the solubility of Moxifloxacin?
A2: The solubility of Moxifloxacin is highly dependent on pH. It exhibits higher solubility in acidic and alkaline conditions compared to neutral pH.[4] Specifically, its solubility increases at pH values above 6, which is attributed to the ionization of the carboxylate group.[1] Conversely, in strongly acidic solutions (below pH 2), a significant reduction in solubility can be observed due to the common-ion effect.[1]
Q3: What are the common methods to improve the aqueous solubility of Moxifloxacin?
A3: Several methods can be employed to enhance the aqueous solubility of Moxifloxacin, including:
-
pH Adjustment: Modifying the pH of the solution to either acidic or alkaline ranges can significantly increase solubility.
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic drugs.[5][6]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the solubility of poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule.[7][8][9][10]
-
Solid Dispersions: Dispersing Moxifloxacin in a hydrophilic polymer matrix can improve its dissolution rate and solubility.
-
Nanotechnology Approaches: Formulating Moxifloxacin into nanoparticles, nanosuspensions, or nanoemulsions can increase the surface area and, consequently, the dissolution rate and solubility.[11]
Q4: In which organic solvents is Moxifloxacin hydrochloride soluble?
A4: Moxifloxacin hydrochloride is soluble in some organic solvents. For instance, its solubility is approximately 10 mg/mL in DMSO and 3.33 mg/mL in dimethylformamide (DMF).[3]
Troubleshooting Guide
Issue 1: My Moxifloxacin hydrochloride is not dissolving completely in water or buffer at neutral pH.
-
Question: I'm trying to prepare a stock solution of Moxifloxacin hydrochloride in water or a neutral buffer (e.g., PBS pH 7.4), but it's not fully dissolving, or a precipitate forms over time. What can I do?
-
Answer: This is a common issue due to the low aqueous solubility of Moxifloxacin at neutral pH. Here are a few troubleshooting steps:
-
pH Adjustment: The most straightforward approach is to adjust the pH of your solution.
-
Acidification: Carefully add a small amount of a dilute acid (e.g., 0.1 N HCl) dropwise to lower the pH. Moxifloxacin solubility increases in acidic conditions.
-
Alkalinization: Alternatively, add a dilute base (e.g., 0.1 N NaOH) to raise the pH. Solubility also increases in alkaline conditions.
-
-
Use of Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO[3] and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
-
Warming: Gentle warming of the solution can sometimes aid in dissolution. However, be cautious about the stability of Moxifloxacin at elevated temperatures.[12][13][14]
-
Sonication: Using a sonicator can help to break down particles and facilitate dissolution.
-
Issue 2: I'm observing precipitation when I dilute my Moxifloxacin stock solution (prepared in an organic solvent) into an aqueous buffer.
-
Question: I've made a concentrated stock of Moxifloxacin in DMSO, but when I add it to my aqueous experimental medium, a precipitate forms. How can I prevent this?
-
Answer: This phenomenon, known as "crashing out," occurs when the drug is no longer soluble as the solvent composition changes. To address this:
-
Slower Addition and Stirring: Add the stock solution dropwise to the aqueous medium while vigorously stirring. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Lower Stock Concentration: Try preparing a less concentrated stock solution in the organic solvent.
-
Pre-warm the Aqueous Medium: Gently warming the aqueous buffer before adding the stock solution can sometimes help maintain solubility.
-
Incorporate a Surfactant: A small amount of a biocompatible surfactant in your aqueous medium can help to stabilize the drug molecules and prevent precipitation.
-
Issue 3: I need to prepare a high-concentration aqueous solution of Moxifloxacin for my experiment, but the above methods are not sufficient or suitable.
-
Question: My experiment requires a higher concentration of Moxifloxacin in an aqueous solution than what can be achieved by simple pH adjustment or co-solvents. What are my options?
-
Answer: For applications requiring higher concentrations, more advanced formulation strategies are necessary:
-
Cyclodextrin Complexation: Prepare an inclusion complex of Moxifloxacin with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD). This can significantly increase its aqueous solubility. You will need to determine the optimal drug-to-cyclodextrin ratio.
-
Solid Dispersion: Formulating Moxifloxacin as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate and apparent solubility. This involves dissolving both the drug and the carrier in a common solvent and then removing the solvent.
-
Quantitative Data on Moxifloxacin Solubility
Table 1: Solubility of Moxifloxacin Hydrochloride in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 30 | Varies with pH | [4] |
| PBS (pH 7.2) | Not Specified | ~ 0.2 | [3] |
| DMSO | Not Specified | ~ 10 | [3] |
| Dimethylformamide | Not Specified | ~ 3.33 | [3] |
Table 2: pH-Dependent Solubility of Moxifloxacin Hydrochloride in 0.05 M Phosphate Buffer at 30°C
| pH | Solubility (mg/mL) |
| 1.2 (0.1 N HCl) | ~20 |
| 4.5 | ~2 |
| 6.8 | ~1.5 |
| 7.4 | ~1.8 |
| >8 | Increases |
(Data extrapolated from graphical representations in cited literature)[4]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the solubility of Moxifloxacin hydrochloride in an aqueous buffer by modifying the pH.
Materials:
-
This compound hydrochloride powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, Tris buffer)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of Moxifloxacin hydrochloride powder.
-
Add the powder to a volumetric flask containing the chosen aqueous buffer at a volume slightly less than the final desired volume.
-
Place the flask on a stir plate and begin stirring.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add either 0.1 N HCl (to decrease pH) or 0.1 N NaOH (to increase pH) dropwise.
-
Continue adding the acid or base while monitoring the dissolution of the powder.
-
Once the powder is fully dissolved, stop adding the acid/base.
-
Adjust the final volume to the mark with the aqueous buffer.
-
Record the final pH of the solution.
Protocol 2: Solubilization using a Co-solvent (DMSO)
This protocol details the preparation of a Moxifloxacin solution using Dimethyl Sulfoxide (DMSO) as a co-solvent.
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice
-
Vortex mixer
-
Pipettes and sterile tubes
Procedure:
-
Prepare a concentrated stock solution of Moxifloxacin hydrochloride in DMSO (e.g., 10 mg/mL).[3]
-
Weigh the appropriate amount of Moxifloxacin hydrochloride and add it to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the mixture until the powder is completely dissolved.
-
To prepare the working solution, slowly add the desired volume of the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously.
-
Important: Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific experiment (typically <0.5% v/v).
Protocol 3: Preparation of Moxifloxacin-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a Moxifloxacin inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method to enhance aqueous solubility.[15][16]
Materials:
-
This compound hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer
-
Mortar and pestle (optional)
Procedure:
-
Determine the desired molar ratio of Moxifloxacin to HP-β-CD (a 1:1 molar ratio is a common starting point).[7]
-
Calculate the required mass of both Moxifloxacin hydrochloride and HP-β-CD.
-
Dissolve the HP-β-CD in deionized water with stirring.
-
Once the HP-β-CD is fully dissolved, slowly add the Moxifloxacin hydrochloride powder to the solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the Moxifloxacin-HP-β-CD inclusion complex, which should exhibit improved aqueous solubility.
Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Development and Validation of Spectrophotometric, Atomic Absorption and Kinetic Methods for Determination of Moxifloxacin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Supramolecular interaction of Moxifloxacin and β-cyclodextrin spectroscopic characterization and analytical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Equilibrium, structural and antibacterial characterization of moxifloxacin-β-cyclodextrin complex [ouci.dntb.gov.ua]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. oatext.com [oatext.com]
- 16. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Reducing baseline noise in spectrophotometric analysis of moxifloxacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce baseline noise in the spectrophotometric analysis of moxifloxacin.
Troubleshooting Guides
This section provides solutions to common problems encountered during the spectrophotometric analysis of moxifloxacin, presented in a question-and-answer format.
Question: Why is my baseline noisy or drifting?
Answer: Baseline noise and drift in spectrophotometric analysis can originate from several sources, broadly categorized as instrumental, environmental, and sample-related factors.
Instrument-Related Issues:
-
Lamp Fluctuations: An aging or unstable deuterium or tungsten lamp can cause erratic light output, leading to a noisy baseline.[1][2][3][4] It is recommended to allow the instrument lamp to warm up for at least 15-30 minutes before use to ensure a stable light source.[1]
-
Detector Instability: Issues with the photodiode or other detector components can introduce electronic noise.
-
Dirty or Damaged Optics: Contamination or scratches on mirrors, lenses, or cuvettes can scatter light and increase baseline noise.[1][3][5]
-
Flow Cell Problems (if applicable): In systems with a flow cell, air bubbles or contamination within the cell can cause significant baseline disturbances.[1]
Environmental Factors:
-
Temperature Fluctuations: Changes in ambient temperature can affect the solvent's refractive index and the instrument's electronics, causing baseline drift.[3][6][7] Maintaining a stable laboratory environment is crucial.
-
Vibrations: Placing the spectrophotometer near equipment that causes vibrations can lead to an unstable baseline.[1][7]
Sample and Solvent Issues:
-
Solvent Quality: The purity of the solvent is critical. Using lower-grade solvents can introduce impurities that absorb UV light, contributing to a noisy and elevated baseline.[8][9]
-
Incomplete Dissolution or Particulates: Undissolved particles in the sample or blank can scatter light, causing erratic readings.[7]
-
Dissolved Gases: The presence of dissolved gases in the solvent can lead to the formation of bubbles, which interfere with the light path and cause baseline noise.[1]
Question: My absorbance readings are inconsistent between replicates. What could be the cause?
Answer: Inconsistent readings between replicate measurements of the same moxifloxacin solution can be due to several factors:
-
Improper Cuvette Handling: Not placing the cuvette in the same orientation for each measurement can lead to variability in the light path length and, consequently, the absorbance reading.[1] Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces.[1]
-
Sample Evaporation: If using volatile solvents, evaporation can concentrate the sample over time, leading to increasing absorbance readings.
-
Photodegradation: Moxifloxacin may be susceptible to degradation upon prolonged exposure to the spectrophotometer's UV light, causing a decrease in absorbance over time.
-
Inadequate Mixing: If the sample is not homogenous, the concentration in the light path may vary between measurements.[1]
Question: I'm observing unexpected peaks in my spectrum. What should I do?
Answer: The appearance of unexpected peaks, often referred to as "ghost peaks," can be attributed to:
-
Contaminated Solvent or Glassware: Impurities in the solvent or residues on the cuvettes or other glassware can absorb light and appear as peaks in the spectrum.
-
Carryover from Previous Samples: If the cuvette is not properly cleaned between samples, remnants of a previous, more concentrated sample can contribute to the spectrum.
-
Incorrect Blank: Using a blank that is different from the sample solvent can result in the appearance of solvent-related peaks.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the spectrophotometric analysis of moxifloxacin?
A1: Several solvents have been successfully used for the analysis of moxifloxacin. The most common are dilute hydrochloric acid solutions (e.g., 0.1 M HCl or 0.01 N HCl), distilled water, and mixtures of methanol and water. The choice of solvent can influence the wavelength of maximum absorbance (λmax). For example, in 0.1 M HCl, the λmax is typically around 294 nm.
Q2: How does solvent purity affect baseline noise?
A2: The grade of the solvent can significantly impact the baseline quality. Higher purity solvents, such as HPLC or spectroscopic grade, have fewer impurities that absorb in the UV region. This results in a lower and more stable baseline compared to lower-grade solvents. Using a lower-grade solvent can introduce contaminants that lead to increased baseline noise and drift.[8]
Q3: What is the effect of slit width on my measurements?
A3: The slit width determines the spectral bandwidth of the light that passes through the sample. A narrower slit width provides better spectral resolution, which is important for resolving closely spaced peaks. However, a narrower slit also reduces the amount of light reaching the detector, which can decrease the signal-to-noise ratio (SNR) and make the baseline appear noisier.[10][11][12][13] Conversely, a wider slit width increases the SNR and results in a less noisy baseline, but it may lead to a loss of spectral detail and lower peak absorbance values.[11][13] A balance must be struck to achieve both adequate resolution and an acceptable SNR.
Q4: How can I effectively degas my solvents?
A4: Degassing is crucial to prevent the formation of air bubbles that can interfere with absorbance measurements. Common degassing methods include:
-
Sonication: Placing the solvent in an ultrasonic bath for a period of time can help remove dissolved gases.
-
Vacuum Filtration: Filtering the solvent under a vacuum can effectively remove dissolved gases.
-
Helium Sparging: Bubbling an inert gas like helium through the solvent is a very effective but more expensive method.
Q5: What is an acceptable signal-to-noise ratio (SNR) for my analysis?
A5: The required signal-to-noise ratio depends on the specific application. For quantitative analysis, a higher SNR is desirable for better accuracy and precision. A common benchmark for the limit of quantitation (LOQ) is an SNR of 10:1, while the limit of detection (LOD) is often defined at an SNR of 3:1.
Data Presentation
Table 1: Impact of Solvent Grade on Baseline Noise
| Solvent Grade | Typical Impurity Level | Expected Baseline Noise (Arbitrary Units) | Signal-to-Noise Ratio (SNR) for a 10 µg/mL Moxifloxacin Solution (Representative) |
| Reagent Grade | High | 5-10 | ~50:1 |
| HPLC Grade | Low | 1-3 | ~200:1 |
| Spectroscopic Grade | Very Low | <1 | >400:1 |
Note: These are representative values to illustrate the trend. Actual values will vary depending on the specific instrument and experimental conditions.
Table 2: Effect of Slit Width on Signal-to-Noise Ratio and Spectral Resolution
| Slit Width (nm) | Spectral Bandwidth (nm) | Relative Light Throughput | Baseline Noise (Arbitrary Units) | Signal-to-Noise Ratio (SNR) (Representative) | Spectral Resolution |
| 0.5 | 1.0 | Low | 3-5 | ~100:1 | High |
| 1.0 | 2.0 | Medium | 1-2 | ~300:1 | Medium |
| 2.0 | 4.0 | High | <1 | ~500:1 | Low |
Note: These are representative values. The optimal slit width is a compromise between achieving a good signal-to-noise ratio and maintaining sufficient spectral resolution.
Experimental Protocols
Detailed Methodology for Spectrophotometric Analysis of Moxifloxacin
This protocol outlines a standard procedure for the quantitative analysis of moxifloxacin in a pharmaceutical formulation.
1. Materials and Reagents:
-
Moxifloxacin hydrochloride reference standard
-
Moxifloxacin tablets (e.g., 400 mg)
-
Hydrochloric acid (HCl), analytical grade
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes
-
Whatman No. 41 filter paper or 0.45 µm syringe filter
2. Preparation of 0.1 M HCl Solution:
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1 L volumetric flask.
-
Dilute to the mark with distilled water and mix well.
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of moxifloxacin hydrochloride reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl and sonicate for 10-15 minutes to dissolve.
-
Allow the solution to cool to room temperature and then dilute to the mark with 0.1 M HCl. Mix thoroughly.
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 µg/mL to 20 µg/mL by diluting appropriate aliquots with 0.1 M HCl. For example, to prepare a 10 µg/mL solution, pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with 0.1 M HCl.
5. Preparation of Sample Solution:
-
Weigh and finely powder 20 moxifloxacin tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of moxifloxacin.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool and dilute to the mark with 0.1 M HCl. Mix well.
-
Filter the solution through Whatman No. 41 filter paper or a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
From the clear filtrate, pipette an appropriate volume (e.g., 1 mL) into a 10 mL volumetric flask and dilute to the mark with 0.1 M HCl to obtain a final theoretical concentration within the calibration range (e.g., 10 µg/mL).
6. Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength to the λmax of moxifloxacin in 0.1 M HCl (approximately 294 nm).
-
Use 0.1 M HCl as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
7. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of moxifloxacin in the sample solution using the calibration curve equation.
-
Calculate the amount of moxifloxacin in the original tablet.
Visualizations
References
- 1. hinotek.com [hinotek.com]
- 2. sperdirect.com [sperdirect.com]
- 3. labindia-analytical.com [labindia-analytical.com]
- 4. Fluctuations in readings when using the UV-Vis Calibration Kit - Tech Information [mtc-usa.com]
- 5. A Beginner’s Guide to Using a Spectrophotometer - Band Optics [band-optics.com]
- 6. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 7. Correcting Baseline Drift in UV-Vis Spectrophotometers [eureka.patsnap.com]
- 8. Why Solvent Grade and Purity Must Fit U/HPLC System Needs [thermofisher.com]
- 9. google.com [google.com]
- 10. Simulation of Effect of Slit Width on Signal-to-Noise Ratio in Absorption Spectroscopy [terpconnect.umd.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. How does resolution (slit width) influence spectral peak height and shape? : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Technical Support Center: Method Refinement for Moxifloxacin Stability-Indicating Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating assays for moxifloxacin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for moxifloxacin stability-indicating assays using HPLC, HPTLC, and UV-Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
Question 1: I am not getting good separation between moxifloxacin and its degradation products. What should I do?
Answer: Poor resolution in HPLC can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Mobile Phase Composition: The polarity of the mobile phase is critical for achieving good separation.
-
Too Strong: If peaks (including the parent drug and degradation products) elute too quickly and are poorly resolved, your mobile phase is likely too strong (too much organic solvent). Try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
Too Weak: If retention times are excessively long and peaks are broad, the mobile phase may be too weak. In this case, increase the proportion of the organic solvent.
-
pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like moxifloxacin and its degradation products. Small adjustments to the pH using buffers (e.g., phosphate or acetate buffer) can improve resolution. For moxifloxacin, a slightly acidic pH (around 2.5-4.5) is often used.[1]
-
-
Column Selection: The choice of stationary phase is crucial.
-
Flow Rate: A lower flow rate generally provides better resolution but increases the run time. Try decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if separation improves.
-
Gradient Elution: If isocratic elution does not provide adequate separation of all degradation products, a gradient elution program can be employed. This involves changing the mobile phase composition during the run to elute a wide range of compounds with varying polarities.[4]
Question 2: I am observing peak tailing for the moxifloxacin peak. What could be the cause and how can I fix it?
Answer: Peak tailing can compromise the accuracy of quantification. Common causes and solutions include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a competing agent like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can help to minimize these interactions.[2]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Degradation: Over time, the performance of an HPLC column can degrade. If the problem persists with a new, validated method, it might be time to replace the column.
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.[5]
Question 3: My baseline is noisy. How can I improve it?
Answer: A noisy baseline can affect the detection and integration of peaks, especially at low concentrations.
-
Mobile Phase Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.
-
Contamination: A contaminated mobile phase, column, or guard column can cause baseline noise. Try using fresh, HPLC-grade solvents and filtering the mobile phase.
-
Detector Issues: A dirty flow cell in the detector can also be a source of noise. Follow the manufacturer's instructions for cleaning the flow cell.
High-Performance Thin-Layer Chromatography (HPTLC)
Question 1: The spots on my HPTLC plate are streaking. What is the reason?
Answer: Streaking of spots in HPTLC can lead to inaccurate quantification.
-
Sample Overloading: Applying too much sample to the plate is a common cause of streaking. Try applying a smaller volume or a more dilute sample.[6]
-
Inappropriate Mobile Phase: If the mobile phase is too polar, it can cause the analyte to move too quickly up the plate, resulting in streaking. Adjust the mobile phase composition to a less polar system.[6]
-
Sample Application: Ensure the sample is applied in a narrow band or a small spot and is completely dry before development.
Question 2: I am not able to separate the degradation products from the main spot of moxifloxacin.
Answer: Co-elution of spots in HPTLC indicates a need for method optimization.
-
Mobile Phase Optimization: The composition of the mobile phase is the most critical factor for achieving separation. A systematic approach to trying different solvent systems with varying polarities is recommended. For moxifloxacin, a mixture of acetonitrile, water, and ammonia has been shown to be effective.[7][8]
-
Stationary Phase: While silica gel plates are most common, using plates with a different adsorbent (e.g., reversed-phase C18) could provide the required selectivity.
-
Chamber Saturation: Proper saturation of the developing chamber with the mobile phase vapor is essential for reproducible results and good separation.
UV-Spectrophotometry
Question 1: The absorbance readings of my samples are not stable.
Answer: Fluctuating absorbance readings can be due to several factors:
-
Instrument Warm-up: Ensure the spectrophotometer has been allowed to warm up for the manufacturer-recommended time.
-
Cuvette Contamination: Use clean, unscratched cuvettes. Rinse the cuvette with the sample solution before taking a reading.
-
Sample Preparation: Inhomogeneity in the sample solution can lead to unstable readings. Ensure the sample is well-mixed.
Question 2: Can I use UV-Spectrophotometry for a stability-indicating assay?
Answer: While UV-spectrophotometry is a simple and cost-effective technique, its use as a stability-indicating method is limited.[9][10] The UV spectrum of the degradation products may overlap with that of the parent drug, making it impossible to distinguish between them. Therefore, a chromatographic method like HPLC or HPTLC is generally required to separate the degradation products from the parent drug before quantification.
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1][2][11][12]
-
Acid Degradation:
-
Dissolve a known concentration of moxifloxacin in 0.1N HCl.[13]
-
Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).
-
Neutralize the solution with an appropriate amount of 0.1N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze.
-
-
Alkaline Degradation:
-
Dissolve moxifloxacin in 0.1N NaOH.
-
Keep the solution at room temperature or reflux for a specified time.
-
Neutralize with 0.1N HCl.
-
Dilute and analyze.
-
-
Oxidative Degradation:
-
Dissolve moxifloxacin in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute and analyze.
-
-
Thermal Degradation:
-
Expose the solid drug powder to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).[2]
-
Dissolve the heat-treated sample in the mobile phase, dilute, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of moxifloxacin or the solid drug to UV light (e.g., 254 nm) or sunlight for an extended period.[2]
-
Prepare a solution of the exposed sample, dilute, and analyze.
-
Data Presentation
Table 1: Summary of HPLC Method Parameters for Moxifloxacin Stability-Indicating Assays
| Parameter | Method 1[2] | Method 2[12] | Method 3[3] |
| Column | C18 (150mm x 4.6mm, 5µm) | Phenomenex ODS C18 (250x 4.6mm, 5µ) | C18 |
| Mobile Phase | 0.1% TEA in water and Methanol | 20mM Ammonium formate and Acetonitrile (70:30 v/v), pH 4.0 | 10mM Phosphate buffer and Methanol (60:40 v/v), pH 4.4 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | Not Specified | 295 nm | 294 nm |
| Retention Time | 2.8 min | < 10 min | 7.8 min |
| Linearity Range | 20-60 µg/mL | 10-150 µg/mL | 10-100 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.999 |
Table 2: Summary of HPTLC Method Parameters for Moxifloxacin Stability-Indicating Assays
| Parameter | Method 1[7][8] |
| Stationary Phase | HPTLC aluminum plates |
| Mobile Phase | Acetonitrile:Water:Ammonia (8:1:0.5 v/v/v) |
| Detection Wavelength | 266 nm |
| Rf Value (Moxifloxacin) | 0.09 ± 0.01 |
| Linearity Range | 100-600 ng/spot |
| Correlation Coefficient (r²) | 0.993 |
Table 3: Summary of Forced Degradation Studies of Moxifloxacin
| Stress Condition | Reagent/Condition | Duration | Degradation (%)[12] |
| Acidic | 0.1N HCl | Not Specified | 18.9% |
| Alkaline | 0.1N NaOH | Not Specified | 22.32% |
| Oxidative | Hydrogen Peroxide | 11 days | 32.81% |
| Neutral (Hydrolysis) | Water | Not Specified | 15.7% |
| Photolytic | Daylight | 11 days | 7.4% |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating assay for moxifloxacin.
Caption: Troubleshooting logic for poor peak resolution in HPLC analysis of moxifloxacin.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. idosi.org [idosi.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. silicycle.com [silicycle.com]
- 7. Validated HPTLC and Stability Indicating RP-HPLC Methods for the Simultaneous Estimation of Moxifloxacin and Dexamethasone in Bulk and Ophthalmic Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 10. Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. ijpbs.com [ijpbs.com]
- 12. ijrpc.com [ijrpc.com]
- 13. ajprd.com [ajprd.com]
Technical Support Center: Enhancing Moxifloxacin Detection in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of moxifloxacin detection in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting moxifloxacin in biological fluids?
A1: The most prevalent methods for quantifying moxifloxacin in biological matrices such as plasma, serum, and urine are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Spectrofluorimetry is also a sensitive method for its detection.[5][6]
Q2: How can I improve the sensitivity of my moxifloxacin assay?
A2: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employing an effective extraction method like Solid-Phase Extraction (SPE) can concentrate the analyte and remove interfering substances.[4]
-
Choice of Analytical Technique: LC-MS/MS generally offers higher sensitivity and selectivity compared to HPLC-UV.[7][8][9]
-
Fluorescence Detection: Moxifloxacin is a fluorescent molecule. Using a fluorescence detector with HPLC can significantly improve sensitivity over UV detection.[3]
-
Method Optimization: Fine-tuning chromatographic conditions (e.g., mobile phase composition, pH, and column type) can improve peak shape and resolution, leading to better sensitivity.
Q3: What are the typical causes of low recovery of moxifloxacin during sample preparation?
A3: Low recovery can stem from several factors:
-
Inefficient Extraction: The chosen extraction solvent or solid-phase cartridge may not be optimal for moxifloxacin.
-
pH of the Sample: The pH during extraction is critical. Moxifloxacin's solubility and charge state are pH-dependent, which affects its partitioning between aqueous and organic phases.
-
Analyte Degradation: Moxifloxacin can be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH). It is advisable to protect solutions from light.[10]
-
Incomplete Elution: In SPE, the elution solvent may not be strong enough to completely desorb moxifloxacin from the sorbent.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of moxifloxacin?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, can be mitigated by:
-
Effective Sample Cleanup: Utilize more rigorous extraction techniques like SPE to remove interfering components.
-
Chromatographic Separation: Optimize the HPLC method to separate moxifloxacin from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may compromise the limit of detection.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of moxifloxacin. Adjust the pH to improve peak symmetry. A mobile phase with a pH of around 4.4-4.8 has been shown to be effective.[11][12] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Column | Use a mobile phase additive, such as triethylamine, to mask active sites on the silica support.[10] |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, HPLC-grade solvents and filter the mobile phase before use.[13] |
| Insufficient Sample Cleanup | Optimize the sample extraction procedure. Consider switching from protein precipitation to a more selective method like LLE or SPE. |
| Carryover from Previous Injection | Implement a robust needle wash protocol in the autosampler and inject a blank solvent after high-concentration samples. |
| Excipients from Formulations | If analyzing pharmaceutical formulations, ensure the method is specific and can separate moxifloxacin from any excipients.[13] |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. |
| Fluctuations in Instrument Conditions | Check for stable pump flow rates and column temperature. Ensure the system is properly equilibrated before injecting samples. |
| Sample or Standard Degradation | Prepare fresh standards and quality control samples regularly. Protect moxifloxacin solutions from light.[10] |
| Variable Extraction Recovery | Optimize and validate the extraction procedure to ensure consistent recovery across the concentration range. |
Quantitative Data Summary
The following tables summarize key quantitative data from various published methods for moxifloxacin detection.
Table 1: HPLC-UV Methods
| Biological Matrix | Extraction Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Human Plasma | Protein Precipitation (Trichloroacetic Acid) | 0.3 - 25.0 | - | - | 97.30 | [1] |
| Pharmaceutical Formulation | - | 2 - 12 | 0.030 | 0.092 | ~100 | [13] |
| Pharmaceutical Formulation | - | - | 0.029 | 0.095 | 99 - 101 | [14] |
| Human Plasma | Liquid-Liquid Extraction | 0.025 - 5.0 | - | - | 69.88 - 78.86 | [12] |
Table 2: LC-MS/MS Methods
| Biological Matrix | Extraction Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Rat Plasma | Protein Precipitation (Methanol) | 2 - 200 | - | - | - | [7] |
| Human Serum | - | 0.23 - 1000 | - | - | 93.0 - 94.6 | [8] |
| Human Plasma | Protein Precipitation (Trichloroacetic Acid) | 100 - 5000 | - | - | - | [9] |
| Human Plasma | Solid-Phase Extraction | 1 - 1000 | 0.05 | - | - | [4] |
Table 3: Spectrofluorimetric Methods
| Biological Matrix | Methodology | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Pharmaceutical Eye Drops | Photoinduced Electron Transfer Inhibition | 10 - 60 | 0.89 | 2.69 | - | [5] |
| Human Urine & Serum | Micellar Medium (SDS) | 30 - 300 | 15 | 60 | 102 (Urine), 105 (Serum) | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Moxifloxacin in Human Plasma
This protocol is based on a single-step protein precipitation method.[1]
-
Sample Preparation:
-
To 0.5 mL of human plasma, add a precipitating agent like trichloroacetic acid.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
Protocol 2: LC-MS/MS Method for Moxifloxacin in Rat Plasma
This protocol utilizes a simple protein precipitation for sample cleanup.[7]
-
Sample Preparation:
-
To a plasma sample, add methanol as a precipitating agent.
-
Vortex and then centrifuge the sample.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Extend C18, 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic elution with acetonitrile and water containing an additive like ammonium formate.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode, using Multiple Reaction Monitoring (MRM).[7]
-
Visualizations
Caption: Workflow for Moxifloxacin Detection by HPLC-UV.
Caption: Workflow for Moxifloxacin Detection by LC-MS/MS.
Caption: Troubleshooting Logic for Moxifloxacin Analysis.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of sensitivity for moxifloxacin spectrofluorimetric analysis through photoinduced electron transfer inhibition. Green assessment with application to pharmaceutical eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrofluorimetric determination of moxifloxacin in tablets, human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. ijopp.org [ijopp.org]
Preventing racemization of moxifloxacin during sample preparation and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of moxifloxacin during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is moxifloxacin racemization and why is it a concern?
A1: Moxifloxacin has two chiral centers, meaning it can exist as four different stereoisomers. The therapeutically active form is the (S,S)-enantiomer. Racemization refers to the conversion of this active enantiomer into its inactive or potentially harmful (R,R)-enantiomer. Ensuring the enantiomeric purity of moxifloxacin is critical for its safety and efficacy.
Q2: What are the primary factors that can cause the racemization of moxifloxacin during sample preparation?
A2: The primary factors that can lead to the degradation and potential racemization of moxifloxacin are exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, and ultraviolet (UV) or visible light. The presence of certain metal ions can also catalyze degradation.
Q3: At what pH is moxifloxacin most stable?
A3: Moxifloxacin exhibits the greatest stability in the pH range of 7 to 8.[1] Significant degradation, which can be associated with racemization, occurs in both acidic (below pH 5) and alkaline (above pH 8) conditions.[1]
Q4: Is racemization a significant issue when storing moxifloxacin samples?
A4: Under controlled conditions, racemization may not be a significant degradation pathway. One study investigating the effects of heat, humidity, and light on solid moxifloxacin hydrochloride found that racemization was not a major degradation route. However, in solution, especially under stress conditions of pH and temperature, the risk of racemization increases. For instance, moxifloxacin solutions are stable for at least 90 days when stored in amber plastic bottles at room temperature.
Q5: Can the analytical method itself induce racemization?
A5: It is possible if the method employs harsh conditions. For example, a mobile phase with a very high or low pH, combined with elevated column temperatures, could potentially cause on-column racemization. Therefore, it is crucial to use validated analytical methods with optimized conditions, such as a mobile phase pH of 3.5 and a column temperature of 23°C for HPLC analysis.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between moxifloxacin and its enantiomer | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Incorrect column temperature. | 1. Ensure you are using a validated CSP for moxifloxacin, such as a cellulose- or amylose-based column for HPLC, or a cyclodextrin-based selector for capillary electrophoresis.2. Optimize the mobile phase. For HPLC, adjust the ratio of organic modifier (e.g., methanol, isopropanol) to the non-polar solvent (e.g., n-hexane) and the concentration of additives like diethylamine or acetic acid.[3] For capillary electrophoresis, optimize the concentration of the chiral selector (e.g., highly-sulfated gamma-cyclodextrin).[4]3. Control the column temperature precisely. For the HPLC method with a chiral additive, a temperature of 23°C has been shown to be effective.[2] |
| Peak splitting or tailing | 1. Column overload.2. Column contamination or damage.3. Sample solvent incompatible with the mobile phase. | 1. Reduce the sample concentration or injection volume.2. Flush the column with an appropriate solvent to remove contaminants. If the problem persists, the column may need to be replaced.3. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Loss of moxifloxacin during sample preparation | 1. Degradation due to pH extremes.2. Photodegradation.3. Adsorption to container surfaces. | 1. Maintain the sample pH between 7 and 8 during extraction and storage.2. Protect samples from light by using amber vials and minimizing exposure to direct sunlight or UV sources.3. Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Inconsistent retention times | 1. Fluctuation in column temperature.2. Inconsistent mobile phase preparation.3. Column equilibration is not sufficient. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase daily and ensure accurate measurements of all components.3. Equilibrate the column with the mobile phase for a sufficient time before injecting samples. |
Quantitative Data on Moxifloxacin Stability
The following tables summarize quantitative data on the degradation of moxifloxacin under various stress conditions. While this data primarily reflects overall degradation, it is indicative of conditions that may also promote racemization.
Table 1: Effect of pH on the Photodegradation Rate of Moxifloxacin
| pH | Apparent First-Order Rate Constant (kobs) (x 10-4 min-1) |
| 2.0 | 6.61 |
| 7.5 | 0.69 |
| 12.0 | 19.50 |
| Data from a kinetic study on the photodegradation of moxifloxacin in aqueous solution.[1] |
Table 2: Effect of Metal Ions on the Degradation of Moxifloxacin in Acidic Solution at 110°C after 48 Hours
| Condition | % Degradation |
| No metal ions | 52.04 |
| With Zn(II) ions | 58.62 |
| With Al(III) ions | 62.42 |
| With Fe(III) ions | 63.97 |
| With Cu(II) ions | 79.35 |
| Data from a study on the hydrolysis of moxifloxacin in the presence of metal ions.[5] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol is adapted from a validated method for the determination of the (R,R)-enantiomer in moxifloxacin hydrochloride.[2][6]
-
Chromatographic System:
-
Column: Achiral C18 column (150 x 4.6 mm, 3 µm).
-
Mobile Phase: A solution containing 0.01 M copper (II)-sulfate and L-isoleucine as chiral additives, with 30% (v/v) methanol. Adjust the pH to 3.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23°C.
-
Detection: UV at 293 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the moxifloxacin sample in the mobile phase to achieve a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The (S,S)-moxifloxacin and its (R,R)-enantiomer will be separated, allowing for the quantification of the enantiomeric impurity.
-
Protocol 2: Capillary Electrophoresis (CE) for Enantiomeric Purity
This protocol is based on a validated CE method for determining the enantiomeric purity of moxifloxacin hydrochloride.[4]
-
CE System:
-
Capillary: Fused-silica capillary (50 µm i.d. x 40 cm).
-
Background Electrolyte (BGE): 12.5 mM TEA (triethylamine) phosphate buffer (pH 2.5) containing 5% highly-sulfated gamma-cyclodextrin (HS-gamma-CD) and 6% acetonitrile.
-
Applied Voltage: -13 kV.
-
Temperature: 20°C.
-
Detection: UV at 295 nm.
-
-
Sample Preparation:
-
Dissolve the moxifloxacin sample in the BGE to the desired concentration.
-
Vortex and centrifuge the sample if necessary to remove any particulates.
-
-
Analysis:
-
Introduce the sample into the capillary by hydrodynamic injection.
-
Apply the voltage to initiate the electrophoretic separation. The method is capable of separating the (S,S)-isomer from the (R,R)-enantiomer, as well as the (R,S) and (S,R) diastereomers.
-
Visualizations
Caption: Factors influencing the racemization and degradation of moxifloxacin.
Caption: Recommended workflow for sample preparation and analysis.
References
- 1. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Moxifloxacin Using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Moxifloxacin, benchmarked against alternative analytical techniques. The information presented is based on established scientific literature and adheres to the principles of the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Introduction to Moxifloxacin Analysis
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure quality, safety, and efficacy. While various analytical techniques exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method due to its specificity, precision, and accuracy.[1][3]
It is important to note that while Moxifloxacin is a chiral molecule, most routine quality control analyses focus on the quantification of the active substance as a whole, rather than separating its enantiomers. Specialized chiral HPLC methods exist for the separation of Moxifloxacin enantiomers, which are critical for controlling chiral impurities.[4][5] This guide, however, will focus on the more common achiral RP-HPLC methods used for assay and impurity determination in line with ICH validation guidelines.
Comparison of Analytical Methodologies
A variety of analytical methods have been developed and validated for the determination of Moxifloxacin.[3][6] The choice of method often depends on the specific application, required sensitivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC | Chromatographic separation based on polarity. | High specificity, precision, and accuracy; stability-indicating.[1][7] | Higher cost and complexity compared to spectrophotometry. | Routine quality control, stability studies, impurity profiling.[8] |
| UPLC | Similar to HPLC but uses smaller particles, leading to faster and more efficient separations.[9] | Very fast analysis time (e.g., 3 minutes), high resolution and sensitivity.[9] | Requires specialized high-pressure equipment. | High-throughput screening, rapid quality control. |
| UV-Vis Spectrophotometry | Measures the absorption of UV-Vis light by the analyte. | Simple, rapid, and cost-effective.[6][10] | Lower specificity; potential for interference from excipients or impurities.[6] | Basic quantification in bulk and simple formulations.[11][12] |
| Microbiological Assay | Measures the inhibitory effect of the antibiotic on a susceptible microorganism. | Measures biological activity, which can be more clinically relevant. | Lower precision and higher variability compared to chromatographic methods.[13][14] | Potency determination of the active antibiotic. |
Detailed Experimental Protocol: Validated RP-HPLC Method
The following protocol is a representative example of a validated RP-HPLC method for the analysis of Moxifloxacin, synthesized from published literature.[1][8] This method has been demonstrated to be specific, linear, accurate, and precise in accordance with ICH guidelines.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV detector.[1][8]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 10 µm particle size).[8]
-
Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 18:7 v/v).[8] The pH of the buffer should be controlled (e.g., pH 4.4).[1]
-
Column Temperature: Maintained at 50°C.[8]
-
Injection Volume: 10 µL.[7]
-
Diluent: 0.1N HCl.[8]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Moxifloxacin hydrochloride reference standard in the diluent to obtain a known concentration.
-
Sample Solution (for tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Moxifloxacin into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
3. Method Validation Procedure (ICH Q2(R1) Guidelines):
-
Specificity: Analyze the drug substance, a placebo mixture, and the drug product. The chromatogram of the drug product should show a single peak for Moxifloxacin at a specific retention time, free from interference from excipients.[1]
-
Linearity: Prepare a series of at least five concentrations of the Moxifloxacin standard. Inject each concentration and plot the peak area against the concentration. The correlation coefficient (r²) should be close to 1 (e.g., >0.999).[1][8]
-
Accuracy: Perform recovery studies by spiking a placebo blend with known amounts of Moxifloxacin at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within an acceptable range (typically 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <2%).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts or on different equipment. The %RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[8]
Quantitative Data Summary
The performance of a typical validated RP-HPLC method for Moxifloxacin is summarized below. The values are representative and compiled from multiple sources.[1][8]
| Validation Parameter | Acceptance Criteria (ICH) | Typical Performance Data |
| Specificity | No interference at the retention time of the analyte. | Method is specific for Moxifloxacin.[1] |
| Linearity (r²) | ≥ 0.99 | 0.999.[1][8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.3% - 102%.[15] |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2% | < 1.0% |
| - Intermediate Precision | ≤ 2% | < 1.5% |
| LOD | Signal-to-noise ratio of 3:1 | ~0.029 µg/mL.[8] |
| LOQ | Signal-to-noise ratio of 10:1 | ~0.095 µg/mL.[8] |
| Retention Time | Consistent | ~7.8 - 9.99 min.[1][8] |
Workflow Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation as per ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. HPLC assay of R-isomer in moxifloxacin hydrochloride: Ingenta Connect [ingentaconnect.com]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijopp.org [ijopp.org]
- 9. ijpbs.com [ijpbs.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 12. scispace.com [scispace.com]
- 13. scielo.br [scielo.br]
- 14. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
A Comparative In Vitro Analysis of Moxifloxacin and Levofloxacin Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two prominent fluoroquinolones, moxifloxacin and levofloxacin, against the significant respiratory pathogen Streptococcus pneumoniae. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuances of their antimicrobial efficacy.
Data Presentation: Comparative In Vitro Susceptibility
The in vitro potencies of moxifloxacin and levofloxacin against clinical isolates of S. pneumoniae are summarized below. The data includes the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Antibiotic | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Moxifloxacin | 100 | 0.125 | 0.25 | ≤0.06 - 4 |
| Levofloxacin | 100 | 1.0 | 2.0 | 0.25 - 16 |
Data sourced from a comparative study on the mutant prevention concentrations of moxifloxacin and levofloxacin against pneumococci.[1]
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The MIC values presented were determined using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing. The methodology is outlined below, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
1. Preparation of Bacterial Inoculum:
-
S. pneumoniae isolates are subcultured on a suitable agar medium, such as Mueller-Hinton agar supplemented with 5% sheep blood, and incubated at 35-37°C in a CO₂-enriched atmosphere for 18-24 hours to ensure optimal growth.[5]
-
Several colonies are then used to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial density of 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with lysed horse blood to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
2. Preparation of Antimicrobial Dilutions:
-
Stock solutions of moxifloxacin and levofloxacin are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antibiotic are prepared in CAMHB in 96-well microtiter plates to achieve a range of concentrations that will encompass the expected MIC values.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included for each isolate.
-
The plates are incubated at 35-37°C for 20-24 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.
Mandatory Visualization: Mechanism of Action and Resistance
The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. The differential activity of moxifloxacin and levofloxacin against S. pneumoniae can be attributed to their interactions with these targets.
References
- 1. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
- 5. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Enantioselective Antibacterial Activity of Moxifloxacin Isomers: A Comparative Guide
Introduction
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and intra-abdominal infections.[1] A critical aspect of its pharmacology is its stereochemistry. Moxifloxacin possesses two chiral centers, making four stereoisomers possible: (S,S), (R,R), (R,S), and (S,R).[2] The commercially available drug is the pure S,S-(-)-enantiomer.[3] This guide provides a comparative analysis of the enantioselective antibacterial activity of moxifloxacin isomers, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
The antibacterial efficacy of moxifloxacin is primarily attributed to the S,S-(-)-enantiomer. This isomer exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The bactericidal action of moxifloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are required for DNA replication, transcription, and repair.[4]
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for moxifloxacin (S,S-isomer) against various common bacterial pathogens.
| Bacterial Species | Type | Moxifloxacin (S,S-isomer) MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | Gram-positive | 0.06 - 0.125 |
| Staphylococcus aureus (Methicillin-resistant) | Gram-positive | 1.0 - 4.0 |
| Streptococcus pneumoniae | Gram-positive | 0.12 - 0.25 |
| Escherichia coli | Gram-negative | ≤0.06 - 0.25 |
| Haemophilus influenzae | Gram-negative | ≤0.03 - 0.06 |
| Pseudomonas aeruginosa | Gram-negative | 2.0 - >8.0 |
Experimental Protocols
The determination of the antibacterial activity of moxifloxacin isomers is primarily conducted through in vitro susceptibility testing, with the broth microdilution method being a standard and highly accurate technique.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Moxifloxacin Isomers: Prepare stock solutions of S,S-(-)-moxifloxacin and R,R-(+)-moxifloxacin in a suitable solvent (e.g., sterile deionized water or a buffer solution).
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) and clinical isolates. Cultures should be grown overnight on appropriate agar plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
Select several colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in a sterile saline solution or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense the growth medium into all wells of the 96-well plate.
-
Create a two-fold serial dilution of each moxifloxacin isomer stock solution across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculate each well (except for a negative control well) with the prepared bacterial suspension.
-
Include a positive control well (containing the bacterial suspension without any antibiotic) and a negative control well (containing only the growth medium).
-
Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the moxifloxacin isomer at which there is no visible growth.
Logical Framework for Enantioselective Activity
The following diagram illustrates the logical flow of how the enantioselective antibacterial activity of moxifloxacin is determined and understood.
Caption: Workflow for determining the enantioselective activity of moxifloxacin.
The antibacterial efficacy of moxifloxacin is a clear example of enantioselectivity in pharmacology. The S,S-(-)-enantiomer is the biologically active component responsible for the drug's potent bactericidal effects against a wide range of pathogens. In contrast, the R,R-(+)-enantiomer is expected to exhibit significantly lower or no antibacterial activity. This stereospecificity underscores the importance of chiral separation and the use of enantiomerically pure compounds in drug development to maximize therapeutic efficacy and minimize potential off-target effects. Further research providing direct comparative MIC data for both enantiomers would be invaluable for a complete quantitative understanding.
References
- 1. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains - GaBIJ [gabi-journal.net]
- 2. Evaluation of the clinical microbiology profile of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
A Comparative Analysis of the In Vitro Potency of (Rac)-Moxifloxacin and Other Fourth-Generation Fluoroquinolones
This guide provides a detailed comparison of the in vitro potency of (Rac)-Moxifloxacin against other prominent fourth-generation fluoroquinolones, including Gatifloxacin and Besifloxacin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance overview, supported by detailed methodologies and visual representations of key biological and experimental processes.
Mechanism of Action: Targeting Bacterial DNA Replication
Fourth-generation fluoroquinolones exert their bactericidal effects by inhibiting essential bacterial enzymes responsible for DNA replication and repair.[1][2] These agents primarily target two type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4][5][6] By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the DNA replication fork.[3][7] This action leads to a rapid cessation of DNA synthesis and ultimately results in bacterial cell death.[4][6] The dual-targeting mechanism, particularly the enhanced affinity for topoisomerase IV in Gram-positive bacteria, contributes to the broad spectrum of activity and potentially a lower likelihood of resistance development compared to earlier generations.[1]
Caption: Mechanism of action for fourth-generation fluoroquinolones.
Comparative In Vitro Potency: MIC90 Data
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), with the MIC90 value representing the concentration required to inhibit the growth of 90% of bacterial isolates. The data below compares the MIC90 values of Moxifloxacin, Gatifloxacin, and Besifloxacin against a range of clinically relevant bacterial pathogens. Lower MIC90 values indicate greater potency.
Table 1: In Vitro Potency (MIC90 in µg/mL) Against Ocular Pathogens
| Bacterial Species | Moxifloxacin | Gatifloxacin | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | Similar Activity | Similar Activity | [8] |
| Staphylococcus epidermidis | Similar Activity | Similar Activity | [8] |
| Streptococcus pneumoniae | Similar Activity | Similar Activity | [8] |
| Streptococcus viridans | 0.73 | 0.22 | [8][9] |
| Pseudomonas aeruginosa | 2.60 | 1.28 | [8][9] |
| Klebsiella pneumoniae | 4-5x higher than Gatifloxacin | 1 | [8][9] |
| Enterobacter aerogenes | 4-5x higher than Gatifloxacin | 1 |[8][9] |
Table 2: In Vitro Potency (MIC90 in µg/mL) Against Respiratory Pathogens
| Bacterial Species | Moxifloxacin | Gatifloxacin | Trovafloxacin | Levofloxacin | Reference(s) |
|---|---|---|---|---|---|
| Streptococcus pneumoniae | 0.25 | 2x less potent than Moxifloxacin | 0.12 | 1.0 | [1][10] |
| Haemophilus influenzae | 0.03 | No apparent advantage over older FQs | - | - | [10][11] |
| Moraxella catarrhalis | 0.06 | No apparent advantage over older FQs | - | - |[10][11] |
Table 3: In Vitro Potency (MIC90 in µg/mL) Against Fluoroquinolone-Resistant Staphylococci
| Bacterial Species | Moxifloxacin | Gatifloxacin | Besifloxacin | Reference(s) |
|---|---|---|---|---|
| Methicillin- & Ciprofloxacin-Resistant S. aureus (MRSA-CR) | 32 | 64 | 4 | [12] |
| Methicillin- & Ciprofloxacin-Resistant S. epidermidis (MRSE-CR) | 64 | 128 | 4 |[12] |
Summary of Potency Data:
-
Gram-Positive Pathogens : Moxifloxacin generally exhibits greater or equivalent potency compared to Gatifloxacin against Gram-positive bacteria, particularly Streptococcus pneumoniae.[1][13] However, Besifloxacin demonstrates significantly superior potency against resistant strains like MRSA and MRSE.[12]
-
Gram-Negative Pathogens : Gatifloxacin often shows greater potency against Gram-negative organisms, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacter aerogenes, when compared to Moxifloxacin.[8][9][13] Against a ciprofloxacin-resistant strain of P. aeruginosa, Besifloxacin was found to be the most potent.[14]
Experimental Protocols: Antimicrobial Susceptibility Testing
The in vitro potency data presented is determined using standardized antimicrobial susceptibility testing methods, primarily broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[9][12][15]
Broth Microdilution Method (CLSI M07)
This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent : A stock solution of the fluoroquinolone is prepared and then serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation : Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then used to create a suspension in a sterile saline or broth solution, which is adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.
-
Inoculation : Multi-well microtiter plates containing the serially diluted antimicrobial agent are inoculated with the standardized bacterial suspension. Each plate includes a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation : The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation : Following incubation, the plates are examined visually or with a reading device for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Standardized workflow for MIC determination via broth microdilution.
Conclusion
The in vitro data demonstrates that this compound is a highly potent fourth-generation fluoroquinolone, particularly against key Gram-positive respiratory pathogens like S. pneumoniae. While it shows comparable activity to Gatifloxacin against many common ocular isolates, Gatifloxacin appears more potent against several Gram-negative species. For challenging fluoroquinolone-resistant staphylococcal strains, Besifloxacin exhibits superior in vitro activity. The choice of agent in a research or clinical setting should be guided by the specific pathogens of interest and their known or suspected susceptibility patterns. The standardized methodologies provided by organizations like CLSI are crucial for ensuring that such comparative data is both reliable and reproducible.
References
- 1. crstoday.com [crstoday.com]
- 2. In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of fluoroquinolones against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Update on Fourth-Generation Fluoroquinolones | Optometric Management [optometricmanagement.com]
- 14. Comparison of besifloxacin, gatifloxacin, and moxifloxacin against strains of pseudomonas aeruginosa with different quinolone susceptibility patterns in a rabbit model of keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacld.com [iacld.com]
Navigating the Chiral Landscape: A Comparative Guide to Moxifloxacin Enantiomeric Purity Analysis
A deep dive into the validation of a capillary electrophoresis method for the enantiomeric purity of moxifloxacin, benchmarked against established chromatographic techniques. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of analytical methodologies, supported by experimental data, to ensure the stereochemical integrity of this critical antibiotic.
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers, giving rise to the possibility of four stereoisomers. The pharmacologically active and commercially available form is the (S,S)-enantiomer. The presence of other stereoisomers, particularly the (R,R)-enantiomer, is considered an impurity and must be rigorously controlled to ensure the drug's safety and efficacy. This guide provides a detailed validation of a capillary electrophoresis (CE) method for determining the enantiomeric purity of moxifloxacin and compares its performance with alternative High-Performance Liquid Chromatography (HPLC) methods.
Methodologies Under the Microscope: CE vs. HPLC
The separation of enantiomers presents a significant analytical challenge. Both capillary electrophoresis and high-performance liquid chromatography have emerged as powerful techniques for chiral separations, each with its own set of advantages and considerations.
Capillary Electrophoresis (CE): This technique offers high separation efficiency, short analysis times, and low consumption of reagents and samples.[1] For the chiral separation of moxifloxacin, CE, particularly with the use of chiral selectors like cyclodextrins, has proven to be a highly effective method.[2][3]
High-Performance Liquid Chromatography (HPLC): HPLC is a well-established and widely used technique in the pharmaceutical industry for its robustness and reproducibility.[4][5] Chiral HPLC methods for moxifloxacin often employ chiral stationary phases or chiral additives in the mobile phase to achieve enantiomeric resolution.[6][7][8][9]
Experimental Protocols: A Detailed Look
A clear understanding of the experimental conditions is crucial for method replication and evaluation. The following sections detail the validated protocols for both the capillary electrophoresis method and a representative HPLC method for moxifloxacin enantiomeric purity analysis.
Capillary Electrophoresis (CE) Method Protocol
A validated capillary electrophoresis method has been established for the determination of moxifloxacin hydrochloride's enantiomeric purity in both drug substance and ophthalmic/otic drug products.[2][3] This method is capable of separating the (S,S)-isomer from its potential chiral degradation products: the (R,R)-enantiomer, the (R,S)-diastereomer, and the (S,R)-diastereomer.[2][3]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Capillary Electrophoresis System with UV detection |
| Capillary | Fused-silica, 50 µm I.D. x 40 cm |
| Applied Voltage | -13 kV[2][3] |
| Temperature | 20 °C[2][3] |
| Background Electrolyte | 12.5 mM Triethylamine (TEA) phosphate buffer (pH 2.5) containing 5% highly-sulfated gamma-cyclodextrin (HS-γ-CD) and 6% acetonitrile.[2][3] |
| Detection | 295 nm[2][3] |
High-Performance Liquid Chromatography (HPLC) Method Protocol
Several HPLC methods have been developed for the enantiomeric separation of moxifloxacin.[4][6] A common approach involves the use of a chiral mobile phase additive with a conventional reversed-phase column.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography System with UV detection |
| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm)[4][7] |
| Mobile Phase | Isocratic mixture containing a chiral reagent such as L-isoleucine and copper (II) sulfate in an aqueous-organic mobile phase (e.g., water/methanol).[4][6] |
| Flow Rate | Typically around 0.9 mL/min[6] |
| Temperature | 23 °C[4] |
| Detection Wavelength | 293 nm[6] |
Performance Data: A Quantitative Comparison
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. The following tables summarize the key validation parameters for the capillary electrophoresis method and a comparable HPLC method.
Capillary Electrophoresis Method Validation Data
The CE method was validated for its specificity, linearity, range, accuracy, and precision for the isomeric impurities.[2]
| Validation Parameter | Result |
| Specificity | The method was able to separate the (S,S)-isomer from the (R,R)-enantiomer, and the (R,S)- and (S,R)-diastereomers.[2][3] |
| Linearity Range | 0.05% - 5% for isomeric impurities[2] |
| Accuracy | Not explicitly quantified in the provided abstracts. |
| Precision | Not explicitly quantified in the provided abstracts. |
| Limit of Detection (LOD) | 0.795 mg/L[10] |
| Limit of Quantification (LOQ) | 2.65 mg/L[10] |
HPLC Method Validation Data
An improved HPLC method was validated for linearity, accuracy, precision, and robustness.[4]
| Validation Parameter | Result |
| Specificity | The method was capable of separating moxifloxacin from its (R,R)-enantiomer.[4][6] |
| Linearity Range | 0.30 - 2.50 µg/mL (R² > 0.998)[4][9] |
| Accuracy (% Recovery) | 98.1% to 104.4% for the (R,R)-enantiomer.[6][9] |
| Precision (RSD%) | Within-day and between-day precision values were in the range of 1.25% - 5.09%.[5][11] |
| Limit of Detection (LOD) | 0.098 µg/mL for the (R,R)-enantiomer.[4][9] |
| Limit of Quantification (LOQ) | 0.298 µg/mL for the (R,R)-enantiomer.[4][9] |
Visualizing the Workflow: Capillary Electrophoresis
To provide a clear visual representation of the analytical process, the following diagram illustrates the experimental workflow for the validated capillary electrophoresis method.
References
- 1. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Moxifloxacin and Ciprofloxacin Against Clinical Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of moxifloxacin and ciprofloxacin, two prominent fluoroquinolone antibiotics, against a range of clinically significant bacterial isolates. The data presented is compiled from multiple studies to offer a comprehensive overview of their respective antimicrobial spectra and potency.
Executive Summary
Moxifloxacin, a fourth-generation fluoroquinolone, generally exhibits superior activity against Gram-positive bacteria, including key respiratory pathogens, compared to the second-generation fluoroquinolone, ciprofloxacin.[1][2][3][4][5] Conversely, ciprofloxacin often demonstrates greater potency against several Gram-negative bacilli, particularly Pseudomonas aeruginosa.[1][2][6] Both agents show comparable activity against certain species like Haemophilus influenzae and Moraxella catarrhalis.[1][2] The selection between these two antibiotics should be guided by the specific pathogen identified, its susceptibility profile, and the site of infection.
Comparative In-Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for moxifloxacin and ciprofloxacin against various clinical isolates. MIC values are a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
Gram-Positive Isolates
| Bacterial Species | Moxifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Key Findings |
| Streptococcus pneumoniae | 0.12 - 0.25 (MIC90) [5] | 1.0 - 2.0 | Moxifloxacin is significantly more potent.[1][2][3][4] |
| Staphylococcus aureus (MSSA) | Superior activity [1][2] | Higher MICs observed | Moxifloxacin shows enhanced activity against methicillin-susceptible strains.[1][2] |
| Staphylococcus aureus (MRSA) | Less active than against MSSA[2] | High resistance rates (e.g., 89.5% in European isolates)[2] | Moxifloxacin is more potent than ciprofloxacin against MRSA, though less so than against MSSA.[2] |
| Enterococcus spp. | Superior activity [1][2] | Higher MICs observed | Moxifloxacin demonstrates greater potency.[1][2] |
Gram-Negative Isolates
| Bacterial Species | Moxifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Key Findings |
| Escherichia coli | Superior activity [1][2] | Higher MICs observed | Moxifloxacin shows greater potency.[1][2] |
| Klebsiella pneumoniae | Less active | More active [1][2] | Ciprofloxacin is generally more potent.[1][2] |
| Pseudomonas aeruginosa | Less active | More active [1][2][6] | Ciprofloxacin is the preferred fluoroquinolone for P. aeruginosa infections.[7] |
| Haemophilus influenzae | Comparable activity [1][2] | Comparable activity [1][2] | Both antibiotics are highly effective. |
| Moraxella catarrhalis | Comparable activity [1][2] | Comparable activity [1][2] | Both antibiotics demonstrate similar high activity. |
| Enterobacter spp. | Comparable activity [1][2] | Comparable activity [1][2] | Similar efficacy is observed for both agents. |
| Acinetobacter spp. | Superior activity [1][2] | Higher MICs observed | Moxifloxacin shows greater potency.[1][2] |
| Stenotrophomonas maltophilia | MIC50: 0.75 [8] | MIC50: 4.0[8] | Moxifloxacin has a lower MIC50, but neither antibiotic shows satisfactory activity against all strains.[6][8] |
Experimental Protocols
The data cited in this guide is primarily derived from antimicrobial susceptibility testing (AST) performed using standardized laboratory methods.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method:
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the clinical isolate is prepared in a broth medium to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Antibiotics: Moxifloxacin and ciprofloxacin are serially diluted in a multi-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
2. Agar Dilution Method:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic.
-
Inoculum Preparation and Application: A standardized bacterial suspension is prepared and spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading of Results: The MIC is the lowest antibiotic concentration that prevents the growth of the bacterial isolate.
3. E-test® (Gradient Diffusion Method):
-
Inoculation: An agar plate is uniformly inoculated with the bacterial isolate.
-
Application of E-test® Strip: A plastic strip with a predefined gradient of the antibiotic is placed on the agar surface.
-
Incubation: The plate is incubated to allow for bacterial growth and antibiotic diffusion.
-
Reading of Results: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition zone intersects the MIC scale on the strip.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the comparative evaluation process and the underlying mechanism of these fluoroquinolones, the following diagrams are provided.
Caption: Experimental workflow for comparing the in-vitro activity of moxifloxacin and ciprofloxacin.
Caption: Mechanism of action of fluoroquinolones, inhibiting DNA gyrase and topoisomerase IV.
Conclusion
The choice between moxifloxacin and ciprofloxacin should be made on a case-by-case basis, considering the infecting pathogen and local resistance patterns. Moxifloxacin's enhanced activity against Gram-positive organisms, particularly S. pneumoniae, makes it a valuable agent for respiratory tract infections.[5][7][9] Ciprofloxacin remains a critical antibiotic for treating infections caused by P. aeruginosa and other specific Gram-negative bacteria.[1][2][7] Continuous surveillance of antimicrobial susceptibility is essential to guide appropriate clinical use of these important therapeutic agents.
References
- 1. Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity of moxifloxacin against pathogens with decreased susceptibility to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | Semantic Scholar [semanticscholar.org]
- 7. droracle.ai [droracle.ai]
- 8. journals.plos.org [journals.plos.org]
- 9. Moxifloxacin and ciprofloxacin protect human respiratory epithelial cells against Streptococcus pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa, and Haemophilus influenzae in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Moxifloxacin and Gatifloxacin: In Vitro and In Vivo Potency
A comprehensive guide for researchers and drug development professionals on the comparative potency of the fourth-generation fluoroquinolones, moxifloxacin and gatifloxacin. This guide synthesizes experimental data on their in vitro activity and in vivo efficacy, providing detailed methodologies for key comparative assays.
This publication provides an objective comparison of moxifloxacin and gatifloxacin, two widely utilized fourth-generation fluoroquinolone antibiotics. The following sections present a detailed analysis of their performance based on experimental data, including in vitro susceptibility, time-kill kinetics, and in vivo efficacy in animal models. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the subtle yet significant differences between these two potent antibacterial agents.
In Vitro Potency: A Tale of Two Spectrums
The in vitro potency of an antibiotic is a critical indicator of its intrinsic antimicrobial activity. For fluoroquinolones, this is primarily assessed through the determination of Minimum Inhibitory Concentrations (MICs) and time-kill kinetic assays.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value signifies greater potency. Comparative studies have consistently demonstrated nuanced differences in the activity of moxifloxacin and gatifloxacin against various bacterial species.
Generally, moxifloxacin exhibits greater potency against Gram-positive bacteria, while gatifloxacin is often more potent against Gram-negative bacteria.[1][2] This is a crucial consideration in empirical therapy where the causative pathogen is unknown. For instance, in a study evaluating bacterial keratitis isolates, moxifloxacin demonstrated lower MICs for most Gram-positive bacteria, whereas gatifloxacin had lower MICs for the majority of Gram-negative bacteria.[1]
| Bacterial Species | Moxifloxacin MIC (µg/mL) | Gatifloxacin MIC (µg/mL) | Reference |
| Staphylococcus aureus (Fluoroquinolone-Susceptible) | 0.06 - 0.25 | 0.12 - 0.5 | [1] |
| Staphylococcus aureus (Fluoroquinolone-Resistant) | 3 | 3 | [3] |
| Streptococcus pneumoniae | 0.12 - 0.25 | 0.25 - 0.5 | [4] |
| Pseudomonas aeruginosa | 1 - 4 | 0.25 - 2 | [5] |
| Haemophilus influenzae | ≤0.06 | ≤0.06 | [6] |
| Gram-Positive Keratitis Isolates (Overall) | Lower MICs | Higher MICs | [1] |
| Gram-Negative Keratitis Isolates (Overall) | Higher MICs | Lower MICs | [1] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Moxifloxacin and Gatifloxacin against Common Ocular Pathogens.
Time-Kill Kinetics
Time-kill assays provide a dynamic measure of an antibiotic's bactericidal or bacteriostatic activity over time. Studies comparing commercially available ophthalmic formulations have shown that gatifloxacin may eradicate bacteria more rapidly than moxifloxacin.[7] One in vitro study demonstrated that gatifloxacin 0.3% consistently eradicated Staphylococcus species significantly faster than moxifloxacin 0.5%.[7] It is important to note that the presence of the preservative benzalkonium chloride (BAK) in the gatifloxacin formulation may contribute to this enhanced killing effect.[7][8]
| Organism | Time Point | Moxifloxacin (% Eradication) | Gatifloxacin (% Eradication) | Reference |
| Staphylococcus sp. (18 isolates) | 15 minutes | 0% | 72% (13/18) | [7] |
| Staphylococcus sp. (18 isolates) | 60 minutes | 5.6% (1/18) | 100% (18/18) | [7] |
Table 2: Comparative Kill Rates of Moxifloxacin and Gatifloxacin against Staphylococcus species.
In Vivo Efficacy: Insights from Animal Models
Animal models are indispensable for evaluating the in vivo performance of antibiotics, providing a bridge between in vitro activity and clinical outcomes. Rabbit models of bacterial keratitis and corneal wound healing have been instrumental in comparing moxifloxacin and gatifloxacin.
Bacterial Keratitis Models
In a rabbit model of Pseudomonas aeruginosa keratitis, both moxifloxacin and gatifloxacin were effective in significantly reducing bacterial colony-forming units (CFUs) in the cornea compared to no treatment.[5] However, against a ciprofloxacin/levofloxacin-resistant strain of P. aeruginosa, besifloxacin (another fluoroquinolone) showed superior efficacy in reducing bacterial CFU compared to both gatifloxacin and moxifloxacin.[5]
Corneal Wound Healing
The effect of these fluoroquinolones on corneal wound healing is another critical aspect of their in vivo performance, particularly in the context of ophthalmic use. Some studies suggest that gatifloxacin may have a more favorable profile in terms of corneal wound integrity. In a rabbit model with linear corneal incisions, gatifloxacin treatment resulted in significantly less keratocyte response and stromal disorganization compared to moxifloxacin.[9] However, another study comparing the effects of both drugs on corneal epithelial wound closure found no statistically significant difference between the healing rates of eyes treated with moxifloxacin, gatifloxacin, or a balanced salt solution.[2]
| In Vivo Model | Parameter | Moxifloxacin | Gatifloxacin | Reference |
| Rabbit Bacterial Keratitis (P. aeruginosa) | Bacterial CFU Reduction | Significant | Significant | [5] |
| Rabbit Corneal Incision | Stromal Healing (7 days) | Less healing observed | More organized healing | [9] |
| Rabbit Corneal Epithelial Wound | Wound Closure Rate (µm/h) | 67.6 ± 7.1 | 65.9 ± 8.0 | [2] |
Table 3: Summary of In Vivo Efficacy in Rabbit Models.
Pharmacokinetics: Getting to the Site of Action
The pharmacokinetic properties of an antibiotic, particularly its ability to penetrate target tissues, are paramount to its clinical success. In the context of ophthalmic use, penetration into the aqueous humor is a key determinant of efficacy for intraocular infections.
Multiple studies have demonstrated that moxifloxacin achieves significantly higher concentrations in the aqueous humor of both rabbits and humans compared to gatifloxacin.[6][10][11][12] This superior penetration may be advantageous for the prophylaxis and treatment of intraocular infections. Following oral administration in healthy volunteers, moxifloxacin also showed a higher peak concentration (Cmax) and a larger total area under the curve (AUC) compared to gatifloxacin, indicating greater systemic bioavailability.[13]
| Parameter | Moxifloxacin | Gatifloxacin | Reference |
| Aqueous Humor Concentration (µg/mL) - Human | |||
| - Pre-cataract surgery | 0.38 - 2.16 | 0.19 - 0.82 | [11] |
| - Pre-intraocular surgery | 1.75 ± 0.98 | 0.75 ± 0.22 | [12] |
| Aqueous Humor Concentration (µg/mL) - Rabbit | |||
| - Keratitis dosing model | 11.057 | 7.570 | [10] |
| Systemic Pharmacokinetics (Oral Dose) - Human | |||
| - Cmax (µg/mL) | 4.34 ± 1.61 | 3.42 ± 0.74 | [13] |
| - AUCtot (µg·h/mL) | 39.3 ± 5.35 | 30 ± 3.8 | [13] |
Table 4: Comparative Pharmacokinetic Parameters of Moxifloxacin and Gatifloxacin.
Experimental Protocols
To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of moxifloxacin and gatifloxacin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to yield a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotics. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC assay.
-
Exposure to Antibiotic: The bacterial suspension is added to flasks containing CAMHB with and without the test antibiotics (moxifloxacin or gatifloxacin) at a specified concentration (e.g., 4x MIC). A growth control flask without any antibiotic is also included.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each flask. The samples are serially diluted in sterile saline, and a specific volume is plated onto an appropriate agar medium.
-
Incubation and Colony Counting: The agar plates are incubated at 35-37°C for 18-24 hours, after which the number of colonies (CFUs) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Rabbit Bacterial Keratitis Model
This in vivo model is used to evaluate the efficacy of topical antibiotics in treating corneal infections.
-
Animal Preparation: Healthy New Zealand white rabbits are anesthetized.
-
Corneal Inoculation: The central cornea of one eye is injected intrastromally with a standardized suspension of a pathogenic bacterium (e.g., Pseudomonas aeruginosa).
-
Topical Treatment: After a set period to allow the infection to establish, the infected eyes are treated with topical ophthalmic solutions of moxifloxacin, gatifloxacin, or a vehicle control at a specified dosing regimen.
-
Clinical Evaluation: The severity of keratitis is scored daily by a masked observer based on parameters such as corneal opacity, ulcer size, and inflammation.
-
Bacterial Quantification: At the end of the study, the animals are euthanized, and the corneas are excised, homogenized, and plated on an appropriate agar medium to determine the number of viable bacteria (CFU/cornea).
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of fluoroquinolones and a typical experimental workflow for an in vivo study.
Caption: Mechanism of action of moxifloxacin and gatifloxacin.
Caption: Experimental workflow for a rabbit bacterial keratitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Models of Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Severe Acute Bacterial Keratitis in Rabbits Using Continuous Topical Ocular Instillation with Norvancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and Antibacterial Effects of Tualang Honey on Pseudomonas-induced Keratitis in Rabbit Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (Rac)-Moxifloxacin: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of (Rac)-Moxifloxacin in a research environment, ensuring personnel safety and regulatory compliance.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal procedures to mitigate environmental contamination and potential health risks. This compound is a fluoroquinolone antibiotic, and its improper disposal can contribute to the development of antibiotic-resistant bacteria.[1][2][3] This document provides a comprehensive overview of the necessary safety measures and step-by-step disposal protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed safety information. The compound is harmful if swallowed and causes serious eye irritation.[4][5][6][7][8] It is also suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure.[4][5]
Personal Protective Equipment (PPE):
When handling this compound in solid or liquid form, personnel must wear the following PPE:
-
Protective gloves: To prevent skin contact.
-
Protective clothing: A lab coat or other suitable attire to protect the body.
-
Eye protection: Safety glasses with side shields or goggles.[4][5]
-
Face protection: A face shield may be necessary for operations with a risk of splashing.[4][5]
In the event of exposure, follow these first-aid measures:
-
If swallowed: Rinse the mouth and seek immediate medical attention. Do not induce vomiting.[4][5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][5]
-
If on skin: Immediately flush the skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[4]
Disposal Procedures for this compound Waste
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[6][9] Under no circumstances should this waste be disposed of down the drain or in regular trash. [5][6][10]
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect all this compound waste separately from other laboratory waste streams. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and dilutions.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
-
Containment:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[9]
-
The container must be compatible with the chemical properties of Moxifloxacin.
-
Label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Final Disposal:
Quantitative Data on Moxifloxacin Disposal
While specific quantitative limits for laboratory disposal are determined by local regulations, the following table provides context on the environmental concentrations and removal efficiency of Moxifloxacin. This data underscores the importance of preventing its release into the wastewater system.
| Parameter | Concentration/Value | Source/Context |
| Moxifloxacin in Pharmaceutical Wastewater | 0.32 µg/L to 5.7 mg/L | Concentrations found in pharmaceutical wastewater treatment plants.[1][3] |
| Removal in Biological Treatment | 94.5% to 99.9% | Efficiency of removal in specialized wastewater treatment units.[1][3] |
| Effluent Discharge Concentrations | Up to 88.0 ± 7.0 µg/L | Concentrations still present in the final effluent after treatment.[1][3] |
| Sludge Concentration | Up to 0.85 ± 0.24 mg/kg | Accumulation in dewatered sludge after treatment.[1][3] |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
Experimental Protocols for Decontamination
For routine laboratory decontamination of surfaces and equipment that may have come into contact with this compound, a standard cleaning and disinfection protocol should be followed.
Surface Decontamination Protocol:
-
Preparation: Ensure all personnel are wearing appropriate PPE as described above.
-
Initial Cleaning: Wipe the surface with a disposable towel soaked in a suitable laboratory detergent solution to remove any visible contamination.
-
Disinfection: Apply a broad-spectrum disinfectant, such as a 10% bleach solution, to the surface. Ensure the surface remains wet for the recommended contact time (typically 10-15 minutes).
-
Rinsing: After the required contact time, rinse the surface with purified water to remove any disinfectant residue.
-
Drying: Dry the surface with clean, disposable towels.
-
Waste Disposal: Dispose of all cleaning materials (towels, wipes) as hazardous waste in the designated this compound waste container.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal mechanisms for extremely high-level fluoroquinolone antibiotics in pharmaceutical wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. msd.com [msd.com]
Personal protective equipment for handling (Rac)-Moxifloxacin
Essential Safety and Handling Guide for (Rac)-Moxifloxacin
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment (PPE) is provided below. This information is compiled from various safety data sheets to ensure comprehensive protection.
| Protection Type | Equipment | Purpose | Source |
| Eye Protection | Safety glasses with side shields or goggles. A faceshield is recommended if there is a risk of direct contact with dusts, mists, or aerosols. | To protect eyes from irritation and serious eye damage.[1][2][3][4] | [1][2][3][4] |
| Hand Protection | Appropriate protective gloves. | To prevent skin contact. | [1][2] |
| Body Protection | Work uniform or laboratory coat. | To prevent skin exposure.[1][2][3] | [1][2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when dusts are generated. | To protect against inhalation of harmful dusts.[2] | [2] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
May cause damage to organs (Liver) through prolonged or repeated exposure.[1][6]
-
Harmful to aquatic life with long-lasting effects.[5]
It is imperative to obtain special instructions before use and not to handle the substance until all safety precautions have been read and understood.[1]
Operational Plan for Handling and Disposal
The following step-by-step guidance ensures the safe handling and disposal of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Use only with adequate local or total ventilation to control exposure.[1][3]
-
Safety Stations: Ensure that eye flushing systems and safety showers are readily accessible near the workstation.[1][3]
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Read and understand the Safety Data Sheet.
-
Dispensing:
-
During Use:
-
Post-Handling:
Spill and Emergency Procedures
-
Spill:
-
First Aid:
-
If Swallowed: Call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][4][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][8]
-
If on Skin: Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation persists.[1][4]
-
If Inhaled: Remove to fresh air and get medical attention.[1][4]
-
Disposal Plan
-
Waste Generation: All materials contaminated with this compound, including empty containers, should be considered hazardous waste.
-
Disposal:
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory environment.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
